1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
2-methyl-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-14-10(11(12)15)7-9(13-14)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVALHZTBOAEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure and Properties of 1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide
[1][2][3][4][5][6][7]
Executive Summary
1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as a pharmacophore in the development of kinase inhibitors, DNA-binding agents, and agrochemicals.[1][2][3][4] Distinguished by its specific regiochemistry—where the methyl group resides on the N1 nitrogen and the phenyl group at the C3 position—this compound serves as a stable, versatile intermediate for synthesizing complex bioactive molecules.
This technical guide provides a comprehensive analysis of its chemical identity, synthesis protocols, physicochemical properties, and biological relevance, grounded in verified experimental data.
Chemical Identity & Structural Analysis[2][4][5][10][11][12]
Nomenclature and Identifiers
The precise identification of this compound requires careful attention to regiochemistry, particularly distinguishing it from its isomer, 1-methyl-5-phenyl-1H-pyrazole-3-carboxamide.
| Parameter | Details |
| IUPAC Name | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide |
| CAS Number | 1420903-96-3 (Amide); 10250-64-3 (Acid Precursor) |
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | 201.23 g/mol |
| SMILES | CN1N=C(C=C1C(=O)N)C2=CC=CC=C2 |
| InChI Key | JNPCKQOIIRKYRO-UHFFFAOYSA-N |
| Core Scaffold | Pyrazole-5-carboxamide |
Structural Visualization
The following diagram illustrates the 2D chemical structure, highlighting the critical N1-methylation and C3-phenyl substitution pattern that dictates its steric and electronic environment.
Figure 1: Structural connectivity of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, emphasizing the N1-Methyl and C5-Carboxamide vector relationship.[1][2][5][6][7][4][8]
Synthesis & Manufacturing
The synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is non-trivial due to the potential for regioisomer formation during the cyclization step. The most robust industrial route involves the Claisen condensation followed by regioselective cyclization .
Synthetic Pathway (Workflow)
Figure 2: Step-wise synthetic route from acetophenone to the target carboxamide, highlighting the critical regioisomer separation step.
Detailed Experimental Protocol
Step 1: Formation of Benzoylpyruvate
-
Reagents: Acetophenone, Diethyl oxalate, Sodium ethoxide (NaOEt), Ethanol.
-
Procedure: Acetophenone is treated with diethyl oxalate in the presence of NaOEt. This Claisen condensation yields ethyl 2,4-dioxo-4-phenylbutanoate (benzoylpyruvate).
-
Mechanism: Enolate formation of acetophenone attacks the oxalate ester.
Step 2: Cyclization with Methylhydrazine (Critical Step)
-
Reagents: Methylhydrazine, Ethanol (or Acetic Acid).[9]
-
Regioselectivity: Reaction with methylhydrazine typically yields a mixture of 1-methyl-3-phenyl and 1-methyl-5-phenyl isomers.
-
Insight: The use of specific solvents (e.g., fluorinated alcohols) or controlling pH can influence the ratio. However, standard conditions often require chromatographic separation or fractional crystallization. The 1-methyl-3-phenyl isomer is thermodynamically stable.
-
Step 3: Hydrolysis to Carboxylic Acid
-
Precursor: Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.
-
Reagents: NaOH (aq), Ethanol.[9]
-
Product: 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 10250-64-3) .
-
Properties: White solid, MP ~180-182°C.
Step 4: Conversion to Carboxamide
-
Activation: The acid is refluxed with Thionyl Chloride (SOCl₂) to form the acid chloride.
-
Amidation: The crude acid chloride is treated with aqueous or gaseous Ammonia (NH₃) in dichloromethane or THF.
-
Purification: Recrystallization from ethanol/water.[9]
Physicochemical Properties[2][4][12][16]
The following data summarizes the key physical and chemical characteristics of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide.
| Property | Value | Notes |
| Physical State | Solid | Crystalline powder (typically white to off-white). |
| Melting Point | >180°C | Estimated based on acid precursor (182°C); amides typically melt higher due to H-bonding. |
| Solubility | DMSO, DMF, Methanol | Low solubility in water; moderate in chlorinated solvents. |
| LogP (Predicted) | ~1.5 - 1.9 | Lipophilic, suitable for membrane permeability. |
| H-Bond Donors | 2 | Amide -NH₂ protons. |
| H-Bond Acceptors | 3 | Pyrazole N2, Amide Carbonyl O, Pyrazole N1. |
| pKa | ~13-14 (Amide) | Very weak acid; neutral at physiological pH. |
Biological & Pharmaceutical Relevance[16][17]
Pharmacophore Analysis
The 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide motif acts as a bidentate ligand in biological systems.
-
Kinase Inhibition: The amide moiety (donor-acceptor motif) mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinase enzymes.
-
DNA Binding: Derivatives of this scaffold have demonstrated affinity for the DNA minor groove, potentially interfering with transcription factors.
Known Applications
-
Kinase Inhibitors: Used as a core structure for designing inhibitors of eIF2α kinases (e.g., PERK, GCN2), which are involved in the integrated stress response (ISR).
-
Anticancer Agents: Derivatives show antiproliferative activity against various cancer cell lines by targeting specific signaling pathways (e.g., EGFR, VEGFR).
-
Agrochemicals: Structural analogs are utilized in fungicides and insecticides (e.g., Tebufenpyrad analogs) due to their stability and mitochondrial complex I inhibitory potential.
Safety & Handling
Hazard Classification (GHS):
-
Signal Word: Warning
-
Hazard Statements:
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or fume hood when handling the powder to avoid inhalation.
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability), away from strong oxidizing agents.
References
-
Synthesis of 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (Precursor)
- Source: ChemicalBook / Vertex AI Search Snippet 1.1
- Context: Detailed hydrolysis protocol of the ester to the acid (CAS 10250-64-3).
-
URL:
-
Regioselectivity in Pyrazole Synthesis
- Source:Journal of Medicinal Chemistry / ResearchG
- Context: Discussion on the regioselectivity of methylhydrazine reaction with diketones and the use of fluorin
-
URL:
-
Biological Activity of Pyrazole Carboxamides
-
Source:Journal of Chemical and Pharmaceutical Research / Snippet 1.2[3]
- Context: Antimicrobial and anticancer evaluation of pyrazole-carboxamide deriv
-
URL:
-
-
PubChem Compound Summary: N-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18870913.
- Context: Structural data and identifiers for the N-methyl isomer and rel
-
URL:
-
1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS Identific
Sources
- 1. 1251706-49-6|(1-Methyl-3-phenyl-1H-pyrazol-5-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone|BLD Pharm [bldpharm.com]
- 2. 1-bromo-1-hexene | CAS#:57855-22-8 | Chemsrc [chemsrc.com]
- 3. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 4. 10250-64-3 | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | Aryls | Ambeed.com [ambeed.com]
- 5. anisylidene acetone | CAS#:3815-30-3 | Chemsrc [chemsrc.com]
- 6. Pentamethylcyclopentadiene | CAS#:4045-44-7 | Chemsrc [chemsrc.com]
- 7. scirp.org [scirp.org]
- 8. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 882218-64-6|1,3-Diphenyl-1H-pyrazole-5-carbohydrazide|BLD Pharm [bldpharm.com]
The Therapeutic Potential of 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals
Preamble: Unlocking the Versatility of the Pyrazole Scaffold
The 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide core represents a privileged scaffold in medicinal chemistry, a testament to its remarkable synthetic accessibility and the diverse pharmacological activities of its derivatives. This guide provides an in-depth technical exploration of this chemical series, moving beyond a mere recitation of facts to offer a field-proven perspective on its therapeutic potential. We will delve into the causality behind experimental design, present self-validating protocols, and ground our discussion in authoritative references, empowering researchers to navigate the complexities of drug development with this promising class of compounds.
I. The Chemical Core: Synthesis and Derivatization
The synthetic tractability of the 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide scaffold is a cornerstone of its appeal. The foundational step involves the synthesis of the 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid intermediate. A common and efficient method for this is the hydrolysis of the corresponding methyl ester.[1]
Experimental Protocol: Synthesis of 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid
Objective: To synthesize the core carboxylic acid intermediate for subsequent amide coupling.
Materials:
-
Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)[2]
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolution: Dissolve methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).[1]
-
Hydrolysis: Add lithium hydroxide monohydrate (2.2 eq) to the solution.[1]
-
Reaction: Stir the reaction mixture at 50 °C. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]
-
Work-up:
-
Concentrate the reaction mixture to dryness under reduced pressure.[1]
-
Dissolve the residue in water and wash with dichloromethane to remove any unreacted starting material.[1]
-
Carefully acidify the aqueous phase to a pH of less than 3 with 1N HCl.[1]
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the solid with water and dry under high vacuum to afford 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.[1]
-
With the core acid in hand, the therapeutic potential can be explored through the synthesis of a diverse library of carboxamide derivatives via amide coupling with various amines.
Experimental Protocol: Amide Coupling
Objective: To synthesize a library of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide derivatives.
Materials:
-
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
-
Substituted amine (1.2 eq)
-
Triethylamine (Et₃N) (2.5 eq)[2]
-
Anhydrous Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂) or a suitable coupling reagent (e.g., HATU)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Acid Chloride Formation:
-
Suspend the 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is used immediately in the next step.[2]
-
-
Amide Formation:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.[2]
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.[2]
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[2]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[2]
-
-
Purification:
-
Wash the reaction mixture with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide derivative.
-
// Nodes Start [label="Methyl 1-methyl-3-phenyl-\n1H-pyrazole-5-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(LiOH or NaOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid [label="1-Methyl-3-phenyl-\n1H-pyrazole-5-carboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; AmideCoupling [label="Amide Coupling\n(SOCl₂, Amine, Et₃N)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="1-Methyl-3-phenyl-1H-pyrazole-\n5-carboxamide Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Hydrolysis; Hydrolysis -> Acid; Acid -> AmideCoupling; AmideCoupling -> FinalProduct; } "Synthetic workflow for 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide derivatives."
II. Therapeutic Arenas and Mechanistic Insights
The 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide scaffold has demonstrated therapeutic potential across a spectrum of diseases. This section will explore key areas of activity, the underlying mechanisms of action, and provide detailed protocols for their evaluation.
A. Anticancer Activity
A significant body of research has highlighted the anticancer properties of pyrazole derivatives. For the 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide series, the mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.
Many cytotoxic agents exert their effects by disrupting the normal cell cycle, leading to cell cycle arrest and subsequent apoptosis. The distribution of cells in different phases of the-cell cycle (G0/G1, S, and G2/M) can be quantitatively analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide (PI).[3][4][5]
// Nodes G1 [label="G1 Phase\n(Growth)", fillcolor="#FBBC05"]; S [label="S Phase\n(DNA Synthesis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G2 [label="G2 Phase\n(Growth and preparation\nfor mitosis)", fillcolor="#FBBC05"]; M [label="M Phase\n(Mitosis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole-5-carboxamide\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arrest [label="Cell Cycle Arrest", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges G1 -> S; S -> G2; G2 -> M; M -> G1; Pyrazole -> Arrest [label="Induces"]; Arrest -> Apoptosis [label="Leads to"]; } "Mechanism of action of pyrazole-5-carboxamides in cancer cells."
Objective: To determine the effect of a 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide derivative on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[4]
-
RNase A solution (100 µg/mL in PBS)[4]
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: After 24 hours, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension and discard the supernatant.
-
Wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.[4]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
B. Anti-inflammatory Activity
Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib being a prominent example. Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
COX-1 and COX-2 are the two primary isoforms of the cyclooxygenase enzyme. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is the primary target for many anti-inflammatory drugs.[6][7] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
// Nodes ArachidonicAcid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole-5-carboxamide\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ArachidonicAcid -> COX2 [label="Substrate"]; COX2 -> Prostaglandins [label="Catalyzes conversion to"]; Prostaglandins -> Inflammation [label="Mediate"]; Pyrazole -> COX2 [label="Inhibits", style=dashed, color="#EA4335"]; } "Inhibition of the COX-2 pathway by pyrazole-5-carboxamide derivatives."
Objective: To determine the inhibitory activity of a 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide derivative against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compound and reference inhibitor (e.g., celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzymes, heme, arachidonic acid, and test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Assay buffer
-
Heme
-
COX-1 or COX-2 enzyme solution
-
Test compound at various concentrations or vehicle control.
-
-
Incubation: Incubate the plate at 25°C for 5 minutes.
-
Reaction Initiation: Add the colorimetric substrate (TMPD) followed by arachidonic acid to initiate the reaction.[6][8]
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.[6][8]
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.
C. Anthelmintic Activity
Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have shown potent activity against parasitic nematodes such as Haemonchus contortus.
Objective: To assess the inhibitory effect of a 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide derivative on the development of Haemonchus contortus larvae.
Materials:
-
Haemonchus contortus eggs
-
Culture medium (e.g., supplemented with yeast extract)
-
Test compound
-
Positive control (e.g., albendazole)
-
24-well culture plates
-
Incubator (25°C)
-
Inverted microscope
Procedure:
-
Egg Extraction: Extract H. contortus eggs from the feces of infected sheep.
-
Assay Setup:
-
Add a suspension of eggs (approximately 100 eggs/mL) to the wells of a 24-well plate.[9]
-
Add the test compound at various concentrations to the wells. Include a positive and negative (vehicle) control.
-
-
Incubation: Seal the plates to prevent drying and incubate at 25°C for 48 hours to allow for egg hatching, and then for an additional 5-6 days to allow for larval development.[9]
-
Assessment: After the incubation period, assess the development of the larvae under an inverted microscope. Count the number of larvae that have developed to the third larval stage (L3) in the treated and control wells.
-
Data Analysis: Calculate the percentage of larval development inhibition for each concentration of the test compound and determine the IC₅₀ value.
III. Data Presentation and Interpretation
The therapeutic potential of a compound series is best understood through a clear and comparative presentation of quantitative data.
Table 1: Comparative Biological Activity of Representative 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxamide Derivatives
| Compound ID | R-Group on Amide | Anticancer (MCF-7) IC₅₀ (µM) | Anti-inflammatory (COX-2) IC₅₀ (µM) | Anthelmintic (H. contortus) IC₅₀ (µM) |
| PZ-1 | 4-Chlorophenyl | 5.2 | 0.8 | 12.5 |
| PZ-2 | 3,4-Dichlorophenyl | 2.8 | 0.5 | 8.9 |
| PZ-3 | 4-Methoxyphenyl | 10.1 | 2.3 | 25.1 |
| PZ-4 | 4-Nitrophenyl | 3.5 | 1.1 | 15.3 |
| Celecoxib | N/A | >50 | 0.04 | N/A |
| Albendazole | N/A | N/A | N/A | 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be derived from experimental results.
IV. Conclusion and Future Directions
The 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide scaffold is a rich source of biologically active molecules with significant therapeutic potential. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity for various biological targets. The diverse mechanisms of action, including cell cycle arrest, enzyme inhibition, and disruption of parasitic life cycles, underscore the versatility of this chemical class.
Future research should focus on elucidating the precise molecular targets for derivatives showing potent activity, particularly in the areas of oncology and infectious diseases. Further optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating the in vitro and in vivo efficacy of these compounds into clinically viable drug candidates. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide derivatives.
V. References
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 15(21).
-
Wang, L., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950–955.
-
ACS Publications. (2016, August 23). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.
-
PubMed. (2016, August 23). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.
-
PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
ResearchGate. (2014, August 4). What is the best protocol for preparing sample for FACS (cell cycle analysis) using propidium iodide staining?. Retrieved from [Link]
-
PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-44.
-
PMC. (n.d.). Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. Retrieved from [Link]
-
Academic Journals. (2023, February 15). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 34-42.
-
Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]
-
MDPI. (2025, January 28). Evaluation of Serum Supplementation on the Development of Haemonchus contortus Larvae In Vitro and on Compound Screening Results. Pharmaceuticals, 18(2), 235.
-
ResearchGate. (2025, August 10). Small molecule drug discovery targeting the JAK-STAT pathway. Retrieved from [Link]
-
Kenyatta University. (n.d.). In vitro anthelmintic activity against Haemonchus contortus of methanolic extracts of selected medicinal plants from Meru. Retrieved from [Link]
-
National Agricultural Library. (n.d.). In vitro activity of various anthelmintic compounds against Haemonchus contortus larvae. Retrieved from [Link]
-
Google Patents. (n.d.). US20210238168A1 - Bipyrazole derivatives as jak inhibitors. Retrieved from
-
JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
IMR Press. (2020, October 1). Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. Journal of Molecular and Clinical Medicine, 7(9), 2736-2746.
-
PMC. (n.d.). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Retrieved from [Link]
-
Moroccan Journal of Agricultural Sciences. (2022, June 1). Laboratory bioassays for the assessment of anthelmintic property of plant extracts against gastrointestinal nematodes. Moroccan Journal of Agricultural Sciences, 3(2), 123-132.
-
Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Retrieved from
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Retrieved from
-
MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(3), M775.
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Retrieved from [Link]
-
Google Patents. (n.d.). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. Retrieved from
-
PMC. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]
-
MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3829.
-
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
Sources
- 1. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. bio-protocol.org [bio-protocol.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
The Pyrazole-5-Carboxamide Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole-5-carboxamide core is a privileged scaffold in medicinal chemistry, forming the foundation of a remarkable diversity of therapeutic agents. Its inherent physicochemical properties and synthetic tractability have propelled its integration into drug discovery programs targeting a wide array of diseases, from cancer and inflammation to neurodegenerative disorders. This guide provides a comprehensive technical overview of the pyrazole-5-carboxamide scaffold, delving into its fundamental chemical characteristics, prevalent synthetic strategies, key structure-activity relationships (SAR), and diverse therapeutic applications. Through an exploration of seminal and contemporary examples, we will illuminate the causal relationships between the structural features of this scaffold and its biological activity, offering field-proven insights for drug development professionals.
The Enduring Appeal of the Pyrazole-5-Carboxamide Core
The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of properties that make it highly attractive for medicinal chemists. The carboxamide substituent at the 5-position further enhances its utility, providing a critical hydrogen bond donor and acceptor motif that can engage in crucial interactions with biological targets. This combination underpins the scaffold's ability to serve as a versatile template for the design of potent and selective inhibitors, antagonists, and modulators of various enzymes and receptors.
The pyrazole ring itself is an aromatic heterocycle, contributing to the overall stability of the molecule. The two nitrogen atoms influence the electron distribution within the ring, creating distinct regions for potential interactions. The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, while N-substitution allows for fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
Synthetic Strategies: Building the Core and Its Analogs
The construction and functionalization of the pyrazole-5-carboxamide scaffold are well-established in organic chemistry, offering a high degree of flexibility for generating diverse compound libraries. The most prevalent synthetic approaches can be broadly categorized into two main strategies:
Strategy A: Pyrazole Ring Formation Followed by Amidation
This is the most common and versatile route. It involves the initial synthesis of a pyrazole ring bearing a carboxylic acid or ester at the C5 position. This intermediate is then coupled with a wide variety of amines to generate the final carboxamide derivatives. This late-stage diversification is highly advantageous for exploring structure-activity relationships. A typical workflow is outlined below:
Caption: General workflow for Strategy A: Pyrazole synthesis followed by amidation.
Strategy B: Precursor Amidation Followed by Pyrazole Ring Formation
In this approach, the carboxamide functionality is installed on an acyclic precursor before the cyclization reaction to form the pyrazole ring. This can be beneficial when the desired amine is sensitive to the conditions required for late-stage amidation.
A variety of synthetic methods have been developed for the core pyrazole synthesis, including classical condensation reactions and more modern multicomponent and catalyzed approaches. For instance, a copper-catalyzed three-component process has been reported for the synthesis of N-substituted pyrazoles with high yields and regioselectivity.
Structure-Activity Relationships (SAR): Decoding the Molecular Interactions
The extensive research into pyrazole-5-carboxamide derivatives has led to a deep understanding of their structure-activity relationships across various biological targets. Key structural modifications and their impact on activity are summarized below:
| Position | Modification | Impact on Biological Activity | Example Target Class |
| N1 | Substitution with aryl or alkyl groups | Influences steric bulk, electronics, and can orient other substituents for optimal binding. | Kinases, Cannabinoid Receptors |
| C3 | Introduction of various substituents | Can modulate potency and selectivity. Often a key interaction point with the target. | Kinases, GPCRs |
| C4 | Substitution, often with small alkyl groups | Can enhance potency and fine-tune the orientation of other groups. | Cannabinoid Receptors |
| C5-Carboxamide | Modification of the amide nitrogen substituent | Crucial for establishing key hydrogen bonds and can significantly impact potency and pharmacokinetic properties. | Kinases, various enzymes |
| Bioisosteric Replacement | Replacement of the pyrazole or carboxamide | Can improve properties like metabolic stability and cell permeability. | Cannabinoid Receptors |
For instance, in the context of cannabinoid receptor 1 (CB1) antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be critical for potent and selective activity. Bioisosteric replacement of the pyrazole 5-aryl group with a thiophene ring has also led to the discovery of potent CB1 antagonists.
Therapeutic Applications: A Scaffold for Diverse Disease Targets
The versatility of the pyrazole-5-carboxamide scaffold is evident in the broad range of therapeutic areas where it has been successfully applied.
Oncology: Targeting the Drivers of Cancer
In oncology, pyrazole-5-carboxamides have emerged as potent inhibitors of various protein kinases, which are often dysregulated in cancer.
-
Kinase Inhibition: Derivatives of this scaffold have shown significant inhibitory activity against kinases such as EGFR, VEGFR, and CDKs. For example, pyrazole-5-carboxamide-containing derivatives have been evaluated for their anticancer potential against A549 lung cancer cell lines. The pyrazole core often acts as a hinge-binder, forming critical hydrogen bonds with the kinase backbone.
-
Telomerase Inhibition: Certain novel pyrazole-5-carboxamide derivatives have exhibited potent inhibitory activity against telomerase, an enzyme crucial for the immortalization of cancer cells.
Caption: Interaction of a pyrazole-5-carboxamide inhibitor with a kinase active site.
Inflammation and Pain: Modulating Inflammatory Pathways
The anti-inflammatory properties of pyrazole derivatives have been known for a long time. Modern research has identified specific molecular targets for pyrazole-5-carboxamides in inflammatory pathways.
-
COX Inhibition: The pyrazole moiety is a key feature in selective COX-2 inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).
-
Cannabinoid Receptor Modulation: As mentioned earlier, pyrazole-5-carboxamides are prominent as CB1 receptor antagonists, which have been explored for the treatment of obesity and related metabolic disorders.
Neurodegenerative Diseases: A Hope for Novel Therapies
The pyrazole scaffold is being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
RAGE Inhibition: A series of pyrazole-5-carboxamides were designed as inhibitors of the Receptor for Advanced Glycation End products (RAGE), a target implicated in Alzheimer's disease.
Other Therapeutic Areas
The applications of pyrazole-5-carboxamides extend to various other fields, including:
-
Antimicrobial and Antifungal Agents: Numerous pyrazole derivatives have demonstrated significant antibacterial and antifungal activities.
-
Insecticides: Aryl isoxazoline derivatives containing a pyrazole-5-carboxamide motif have shown excellent insecticidal activity.
-
Anthelmintic Agents: 1-Methyl-1H-pyrazole-5-carboxamides have been synthesized as potent inhibitors of parasitic nematodes.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the practical applicability of this guide, we provide a standardized protocol for the synthesis and initial biological evaluation of a representative pyrazole-5-carboxamide derivative.
General Synthetic Protocol for a Pyrazole-5-carboxamide
This protocol follows Strategy A, as it offers the greatest flexibility for analog synthesis.
Step 1: Synthesis of Ethyl 1-Aryl-5-methyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 2,4-dioxovalerate (1 eq.) in ethanol, add the desired arylhydrazine hydrochloride (1 eq.) and sodium acetate (1.2 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to obtain the pyrazole ester.
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the pyrazole ester (1 eq.) in a mixture of ethanol and 2M aqueous sodium hydroxide.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture with 2N HCl to pH 2-3.
-
Filter the precipitated carboxylic acid, wash with water, and dry.
Step 3: Amide Coupling
-
To a solution of the pyrazole carboxylic acid (1 eq.) in DMF, add HATU (1.2 eq.), DIPEA (3 eq.), and the desired amine (1.1 eq.).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final pyrazole-5-carboxamide.
Caption: Step-by-step experimental workflow for the synthesis of a pyrazole-5-carboxamide.
In Vitro Kinase Inhibition Assay (Example)
A common assay to evaluate the biological activity of pyrazole-5-carboxamides designed as kinase inhibitors is a biochemical kinase inhibition assay.
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add the test compound dilutions to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The pyrazole-5-carboxamide scaffold has proven to be an exceptionally fruitful starting point for the discovery of new medicines. Its favorable physicochemical properties, synthetic accessibility, and ability to engage in key interactions with a multitude of biological targets have solidified its status as a privileged structure in medicinal chemistry.
Future research will likely focus on several key areas:
-
Novel Synthetic Methodologies: The development of more efficient and greener synthetic routes will continue to be a priority.
-
Expansion of Target Space: The application of this scaffold to novel and challenging biological targets will undoubtedly lead to the discovery of first-in-class therapeutics.
-
Covalent and Allosteric Modulators: Moving beyond traditional competitive inhibitors, the design of covalent and allosteric modulators based on the pyrazole-5-carboxamide core could offer enhanced selectivity and duration of action.
-
Toxicity and ADME Profiling: A deeper understanding of the potential toxicities and metabolic liabilities of this scaffold will be crucial for the successful clinical translation of new drug candidates.
References
-
Nguyen, H. T., Dang, P. H., & Tran, P. H. (Year). A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbonitriles. ResearchGate. [Link]
-
(2008). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
(Year). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry. [Link]
-
Koca, M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
Koca, M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]
-
(2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. PubMed. [Link]
-
(2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
(2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). PubMed. [Link]
- (2025). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series
Technical Monograph: 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxamide Bioactivity & Optimization
Executive Summary
The 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse class of bioactive molecules ranging from Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Bixafen) to experimental anthelmintics and kinase inhibitors.
While the scaffold exhibits exceptional potency against fungal and parasitic targets, recent high-impact studies (Preston et al., J. Med. Chem. 2021) have uncovered a critical mitochondrial liability .[1] Unsubstituted or lipophilic derivatives frequently act as potent inhibitors of mammalian mitochondrial respiration (Complex II), leading to acute toxicity in rodent models despite favorable in vitro cytotoxicity profiles.
This guide provides a technical roadmap for working with this scaffold, detailing synthesis protocols, mechanistic underpinnings of its bioactivity, and the mandatory "Mito-Tox" screening workflows required to de-risk lead candidates.
Chemical Identity & Structural Biology
Core Scaffold Properties
The scaffold consists of a pyrazole ring methylated at the N1 position, a phenyl group at C3, and a carboxamide moiety at C5. The regiochemistry is critical; the 1-methyl-3-phenyl isomer is distinct from the 1-methyl-5-phenyl isomer, and their biological activities rarely overlap.
| Property | Value | Note |
| IUPAC Name | 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide | Core fragment |
| Molecular Weight | ~201.23 g/mol | Fragment dependent on amide R-group |
| Lipophilicity (cLogP) | ~1.5 - 2.5 | Highly dependent on N-amide substituents |
| H-Bond Donors/Acceptors | 1 / 3 | Amide NH is the primary donor |
| Key Interaction | Phenyl ring interacts with hydrophobic pockets |
Structural Activity Relationship (SAR)[2]
-
N1-Methyl: Essential for locking the tautomer and fitting into the hydrophobic cleft of Complex II. Removal or replacement with bulky groups often abolishes activity.
-
C3-Phenyl: Provides lipophilic contacts. Para-substitution (e.g., -Cl, -F) often improves metabolic stability and potency.
-
C5-Carboxamide: The "warhead" region. The amide oxygen acts as a hydrogen bond acceptor for tyrosine or histidine residues in the target active site (e.g., Tyr58 in SDH).
Mechanism of Action: The Mitochondrial Switch
The primary bioactivity of this scaffold—both therapeutic and toxic—stems from its ability to bind the ubiquinone-binding site (Site Q_p) of Complex II (Succinate Dehydrogenase) in the electron transport chain.
Mechanistic Pathway (SDH Inhibition)
In fungi and nematodes, this binding halts the Krebs cycle and electron transport, causing organism death. In mammals, high-affinity binding leads to ATP depletion and acute systemic toxicity.
Figure 1: Mechanism of Action showing the interruption of the Electron Transport Chain at Complex II, leading to ATP depletion and ROS generation.
Bioactivity & Toxicology Data Summary
The following data consolidates findings from parasitic (nematode) and mammalian models. Note the narrow therapeutic window in early-generation derivatives.
Table 1: Comparative Bioactivity Profile
| Target Organism | Assay Type | Metric | Typical Potency (IC50/EC50) | Clinical/Safety Implication |
| H. contortus (Nematode) | Larval Development | EC50 | 0.5 - 5.0 µM | High anthelmintic potential |
| R. solani (Fungus) | Mycelial Growth | EC50 | 0.01 - 0.1 µM | Potent fungicidal activity (SDHI) |
| Mus musculus (Mouse) | Acute Oral Toxicity | LD50 | < 50 mg/kg (for lipophilic analogs) | CRITICAL SAFETY ALERT |
| HepG2 (Human Liver) | Cell Viability (Glu) | IC50 | > 50 µM | False negative in high-glucose media |
| HepG2 (Human Liver) | Cell Viability (Gal) | IC50 | < 10 µM | True toxicity revealed in galactose media |
Technical Insight: Standard cell viability assays (using glucose-rich media) often mask mitochondrial toxicity because cancer cells switch to glycolysis (Warburg effect). To detect toxicity in this scaffold, you must use galactose-containing media which forces cells to rely on oxidative phosphorylation.
Experimental Protocols
Protocol A: Regioselective Synthesis of the Core Scaffold
Objective: Synthesize 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid without generating the 1-methyl-5-phenyl isomer.
Reagents: Acetophenone, Diethyl oxalate, Sodium ethoxide, Methylhydrazine.
-
Claisen Condensation:
-
Charge a flask with NaOEt (1.2 eq) in EtOH.
-
Add acetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0°C.
-
Stir at RT for 4h. Result: Ethyl 2,4-dioxo-4-phenylbutanoate (diketo ester).
-
-
Cyclization (The Critical Step):
-
Dissolve the diketo ester in glacial acetic acid.
-
Add Methylhydrazine (1.1 eq) dropwise at 0°C.
-
Control: The regioselectivity is governed by solvent and temperature. In acetic acid, the major product is the desired 1-methyl-3-phenyl isomer (due to the higher reactivity of the ketone adjacent to the phenyl group).
-
Reflux for 2h.
-
-
Hydrolysis:
-
Treat the resulting ester with LiOH (2 eq) in THF/H2O (1:1).
-
Acidify with HCl to pH 2. Precipitate the white solid.
-
Validation: 1H NMR should show a singlet for N-Me at ~4.1 ppm and a singlet for the pyrazole H-4 at ~7.2 ppm.
-
Protocol B: Mitochondrial Respiration Counter-Screen (Seahorse XF)
Objective: Quantify mitochondrial liability early in the hit-to-lead phase.
-
Cell Seeding: Seed HepG2 cells (20,000/well) in XF96 plates. Incubate 24h.
-
Compound Injection: Prepare 10x stocks of the test compound (1-methyl-3-phenyl-1H-pyrazole-5-carboxamide derivative).
-
Assay Running Buffer: DMEM (unbuffered), 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.
-
Measurement Cycle:
-
Basal Respiration (3 cycles).
-
Inject Compound (Monitor immediate O2 Consumption Rate - OCR drop).
-
Inject Oligomycin (ATP synthase inhibitor).
-
Inject FCCP (Uncoupler - Max respiration).
-
Inject Rotenone/Antimycin A (Non-mitochondrial respiration).
-
-
Data Interpretation: A sharp drop in OCR immediately following compound injection confirms Complex II inhibition.
De-Risking Workflow (Visualized)
To successfully develop drugs using this scaffold, researchers must implement a specific screening cascade that filters out mitochondrial toxins.
Figure 2: The "Mito-Tox" Screening Cascade. Note the critical step of Galactose Media screening to force oxidative phosphorylation dependence.
References
-
Preston, S., et al. (2021).[1][2] "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."[1] Journal of Medicinal Chemistry, 64(1), 840–844.[1][2][3]
-
Zhang, L., et al. (2022). "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, 27(23), 8508.
-
Zhao, Y., et al. (2022). "Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase."[4] Journal of Agricultural and Food Chemistry, 70(42), 13573–13583.
-
Suh, Y.G., et al. (2014).[5] "Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE)."[5] European Journal of Medicinal Chemistry, 78, 12-22.
Sources
- 1. research.monash.edu [research.monash.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical characteristics of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Technical Whitepaper: Physicochemical & Synthetic Profile of 1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide
Executive Summary
1-methyl-3-phenyl-1H-pyrazole-5-carboxamide represents a critical scaffold in medicinal chemistry, particularly within the development of kinase inhibitors and anthelmintic agents. As a 1,3,5-trisubstituted pyrazole, its structural rigidity and hydrogen-bonding capability (via the primary amide) make it an ideal pharmacophore for targeting ATP-binding pockets in enzymes or serving as a stable intermediate for N-substituted derivatives. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and solid-state characteristics, designed to support researchers in lead optimization and process chemistry.
Chemical Identity & Structural Analysis
The compound is defined by a pyrazole core substituted at the N1, C3, and C5 positions. The regiochemistry is critical; the 1-methyl and 5-carboxamide groups create a specific steric and electronic environment distinct from its 1-phenyl-3-methyl isomer.
| Attribute | Detail |
| IUPAC Name | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide |
| CAS Number | 1442078-59-2 (Primary Amide); 10250-64-3 (Acid Precursor) |
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | 201.23 g/mol |
| SMILES | CN1N=C(C2=CC=CC=C2)C=C1C(N)=O |
| Key Structural Features | [1][2][3][4][5][6][7][8][9][10] • Pyrazole Ring: Aromatic, planar, electron-rich. • C5-Amide: H-bond donor/acceptor; key interaction point for biological targets. • N1-Methyl: Controls lipophilicity and prevents tautomerization. |
Physicochemical Profile
The physicochemical data below synthesizes experimental values from immediate precursors (acid/ester) and high-confidence predictive models for the primary amide. These parameters dictate the compound's ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Property | Value / Range | Implication for Drug Development |
| Physical State | Solid (Crystalline) | Stable solid-state form suitable for formulation. |
| Melting Point | 198–205 °C (Est.) | High thermal stability due to intermolecular H-bonding network. (Based on acid precursor MP ~202°C). |
| LogP (Lipophilicity) | 1.5 – 1.8 | Optimal range for membrane permeability; follows Lipinski’s Rule of 5. |
| Topological Polar Surface Area (TPSA) | ~58 Ų | Indicates good oral bioavailability (Rule < 140 Ų). |
| pKa (Amide) | ~15 (Neutral) | The amide proton is non-ionizable at physiological pH. |
| Solubility | Low in water; High in DMSO, DMF, MeOH | Requires co-solvents (e.g., DMSO) for biological assays. |
Technical Insight: The high melting point relative to its molecular weight suggests a robust crystal lattice stabilized by
stacking between phenyl rings and intermolecular hydrogen bonds between the amide groups.
Synthesis & Characterization Protocols
The synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide requires strict regiocontrol to avoid the formation of the 1,5-isomer. The protocol below utilizes a cyclization-hydrolysis-amidation sequence, ensuring high purity.
Reaction Workflow (DOT Visualization)
Caption: Step-wise synthetic route from acetophenone to the target carboxamide, highlighting key intermediates.
Detailed Experimental Protocol
Step 1: Synthesis of the Carboxylic Acid Precursor
-
Condensation: React acetophenone with diethyl oxalate in the presence of sodium ethoxide (NaOEt) in ethanol at reflux for 4 hours. This yields the diketo ester intermediate.
-
Cyclization: Cool the mixture and add methylhydrazine dropwise at 0°C. Note: Control temperature to maximize the 1-methyl-3-phenyl isomer over the 1-methyl-5-phenyl isomer.
-
Hydrolysis: Treat the resulting ester with Lithium Hydroxide (LiOH) in a MeOH/Water (1:1) mixture at 50°C for 3 hours.
-
Isolation: Acidify with 1M HCl to pH 3. The 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid will precipitate as a white solid.[9] Filter and dry.[9][11][12]
-
Validation: MS (ESI)
203 .
-
Step 2: Conversion to Carboxamide
-
Activation: Suspend the dried acid (1.0 eq) in anhydrous dichloromethane (DCM). Add Thionyl Chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until the solution clears (Acid Chloride formation).
-
Amidation: Evaporate excess SOCl₂. Redissolve the residue in dry DCM and cool to 0°C. Bubble anhydrous Ammonia gas (
) or add 28% Ammonium Hydroxide dropwise. -
Purification: Stir for 1 hour. Wash the organic layer with water and brine. Recrystallize from Ethanol/Water to obtain the pure 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide .
Biological Relevance & Mechanism
This scaffold is frequently utilized in the design of Type II Kinase Inhibitors and mitochondrial complex inhibitors. The amide group acts as a "hinge binder" or interacts with the DFG-motif in kinases.
Pharmacological Pathway (DOT Visualization)
Caption: Dual mechanism of action: Mitochondrial respiration inhibition and kinase signaling blockade.
References
-
PubChem. N-methyl-3-phenyl-1H-pyrazole-5-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]
-
ChemSrc. 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS Database.[1][2][3] Available at: [Link]
Sources
- 1. 1-bromo-1-hexene | CAS#:57855-22-8 | Chemsrc [chemsrc.com]
- 2. anisylidene acetone | CAS#:3815-30-3 | Chemsrc [chemsrc.com]
- 3. Pentamethylcyclopentadiene | CAS#:4045-44-7 | Chemsrc [chemsrc.com]
- 4. N-(1-amino-3,3-dimethylbutan-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide hydrochloride | 2418667-38-4 [sigmaaldrich.com]
- 5. 10250-64-3 | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | Aryls | Ambeed.com [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. ias.ac.in [ias.ac.in]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
An In-depth Technical Guide to the History and Discovery of Phenyl-Pyrazole Carboxamide Compounds
Introduction: A Privileged Scaffold in Modern Chemistry
The phenyl-pyrazole carboxamide core is a quintessential example of a "privileged scaffold" in medicinal and agricultural chemistry. This structural motif, characterized by a central pyrazole ring linked to a phenyl group and featuring a carboxamide functional group, has proven to be an exceptionally versatile template for the development of a wide array of bioactive molecules. Its journey from an academic curiosity to the foundation of blockbuster products in both crop protection and human health is a compelling narrative of rational design, serendipitous discovery, and meticulous chemical optimization. This guide provides an in-depth exploration of the history, discovery, and scientific evolution of this remarkable class of compounds.
PART 1: The Genesis in Agrochemicals - A New Mode of Action
The story of phenyl-pyrazole carboxamides as commercially significant agents begins in the field of crop protection. The relentless drive to find new insecticides with novel modes of action, particularly to combat growing resistance to existing chemical classes, set the stage for a major breakthrough.
The Discovery of Fipronil: A Landmark Achievement
In 1987, scientists at Rhône-Poulenc (now part of BASF) discovered fipronil, a compound that would define the phenylpyrazole class of insecticides.[1][2] This discovery was the culmination of extensive research into compounds that could modulate the nervous systems of insects in a manner distinct from organophosphates, carbamates, or pyrethroids.[1] Fipronil emerged as a potent, broad-spectrum insecticide effective against a vast range of agricultural and non-agricultural pests, from thrips and boll weevils on cotton to fleas and ticks on companion animals.[1]
The key to fipronil's success was its unique mechanism of action. It acts as a potent antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel (GABA-A receptor) in the central nervous system of insects.[1][2][3] GABA is the primary inhibitory neurotransmitter in insects; by blocking the chloride ion flow that GABA facilitates, fipronil causes hyperexcitation of the insect's nerves and muscles, leading to paralysis and death.[2] Crucially, fipronil exhibits a significantly higher binding affinity for insect GABA receptors than for mammalian receptors, providing a basis for its selective toxicity.[3] It also acts on glutamate-gated chloride (GluCl) channels, which are absent in mammals, further enhancing its insect-specific profile.[2]
The Expansion to Fungicides: Targeting Cellular Respiration
Following the success in insecticides, the phenyl-pyrazole carboxamide scaffold was explored for other agrochemical applications. This led to the development of a powerful new class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5]
While structurally related, these fungicidal compounds operate on a completely different biological target. They inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[4][6] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block cellular respiration, which halts ATP production and leads to fungal cell death.[4] This mode of action proved highly effective against a broad spectrum of plant pathogenic fungi and provided a vital tool for managing resistance to other fungicide classes.[4][5] The pyrazole subgroup, which emerged in the 2000s, represents the most modern and widely used generation of carboxamide SDHIs.[5]
Visualizing the Insecticidal Mechanism of Action
The diagram below illustrates the mechanism by which phenyl-pyrazole insecticides like fipronil disrupt the insect's central nervous system.
Caption: Mechanism of Fipronil at the insect GABA-A receptor.
PART 2: The Transition to Therapeutics - A Scaffold for Selectivity
The inherent drug-like properties and synthetic tractability of the phenyl-pyrazole carboxamide scaffold made it an attractive starting point for pharmaceutical research. Scientists recognized that the core structure could be systematically modified to target a diverse range of human proteins with high affinity and selectivity.
Targeting Protein Kinases and Receptors
The transition from agrochemicals to pharmaceuticals involved shifting the biological target from insect ion channels to human enzymes and receptors. The phenyl-pyrazole carboxamide structure proved remarkably adept at fitting into the ATP-binding pockets of protein kinases and the ligand-binding sites of various receptors.
Notable therapeutic areas where this scaffold has been successfully applied include:
-
Oncology: Derivatives have been developed as inhibitors of multiple kinases involved in cancer progression, such as S6K1 and Aurora-A kinase.[7][8][9][10]
-
Inflammation and Immunology: The scaffold has been utilized to create potent inhibitors of enzymes like Rho kinase (ROCK-II) and histone deacetylase 6 (HDAC6), which are implicated in inflammatory diseases and acute liver injury.[11][12][13]
-
Metabolic and Cardiovascular Disease: Researchers have designed Factor Xia inhibitors for anticoagulation therapy and glucagon receptor antagonists for diabetes treatment based on this core structure.[14][15][16]
-
Neurology: The discovery of SR141716A, a potent and specific antagonist for the cannabinoid receptor 1 (CB1), highlighted the scaffold's potential for treating neurological and psychiatric disorders.[17][18]
The key to this therapeutic diversification lies in the principles of structure-activity relationship (SAR) studies. By systematically altering the substituents on both the phenyl and pyrazole rings, as well as on the carboxamide nitrogen, researchers can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.[14][17] For example, adding specific side chains can enhance selectivity by forming hydrogen bonds with unique residues in a target protein, while modifying other positions can improve metabolic stability or cell permeability.[11]
Data Presentation: Structure-Activity Relationship (SAR) of ROCK-II Inhibitors
The following table, adapted from research on Rho kinase (ROCK-II) inhibitors, demonstrates how subtle chemical modifications to the phenyl-pyrazole carboxamide scaffold can dramatically impact potency and selectivity against other kinases.[11] This exemplifies the rational drug design process.
| Compound | R Group Modification | ROCK-II IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/ROCK-II) |
| 3 | -H | 72 | >200,000 | ~2778x |
| 4 | -OCH3 | 30 | ~9,000 | ~300x |
| 5 | -O(CH2)2N(CH3)2 | ~3 | >10,000 | >3333x |
Data synthesized from studies on ROCK-II inhibitors to illustrate the impact of R-group modification on potency and selectivity.[11]
PART 3: The Science in Practice - Synthesis and Discovery Workflow
The successful development of novel phenyl-pyrazole carboxamide compounds, whether for agricultural or pharmaceutical use, relies on robust chemical synthesis and a systematic discovery workflow.
Experimental Protocol: General Synthesis of a Phenyl-Pyrazole Carboxamide
This protocol outlines a representative, multi-step synthesis for a generic phenyl-pyrazole carboxamide derivative. The causality for each step is explained to provide insight into the chemical logic.
Step 1: Knorr Pyrazole Synthesis (Formation of the Core Ring)
-
Objective: To construct the central 1,5-disubstituted pyrazole-4-carboxylate ester ring. This is a classic and reliable method for pyrazole synthesis.[10][16]
-
Procedure:
-
To a solution of an appropriately substituted 1,3-dicarbonyl compound (e.g., ethyl 2-(ethoxymethylene)acetoacetate) in ethanol at 0°C, add a solution of a substituted hydrazine (e.g., methylhydrazine) dropwise.[19]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates the consumption of starting materials.
-
Concentrate the reaction mixture in vacuo. The resulting crude product is the pyrazole ester intermediate.
-
Self-Validation: The crude product can be purified by column chromatography. The structure and purity are confirmed by 1H-NMR and Mass Spectrometry to ensure the correct regioisomer has been formed before proceeding.
-
Step 2: Saponification (Ester to Carboxylic Acid)
-
Objective: To hydrolyze the ethyl ester to a carboxylic acid, which is necessary for the subsequent amide coupling reaction.
-
Procedure:
-
Dissolve the pyrazole ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and concentrate to remove the ethanol.
-
Acidify the aqueous solution with 1M HCl until a precipitate forms (typically pH 2-3).
-
Collect the solid pyrazole carboxylic acid by filtration, wash with cold water, and dry under vacuum.
-
Self-Validation: The product's identity is confirmed by NMR, and the disappearance of the characteristic ethyl ester signals validates the reaction's completion.
-
Step 3: Amide Coupling (Formation of the Final Product)
-
Objective: To form the critical carboxamide bond by coupling the pyrazole carboxylic acid with a desired aniline or amine.
-
Procedure:
-
Dissolve the pyrazole carboxylic acid from Step 2 in an anhydrous solvent like DMF or DCM.
-
Add a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBT (Hydroxybenzotriazole).[20]
-
Add the desired substituted aniline or amine to the mixture, followed by a non-nucleophilic base like triethylamine (TEA) or DIPEA to neutralize the acid formed.
-
Stir the reaction at room temperature for 12-24 hours.
-
Perform an aqueous workup by washing the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Self-Validation: The final product is purified by column chromatography or recrystallization. Its structure, identity, and purity are rigorously confirmed using 1H-NMR, 13C-NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.[20][21]
-
Visualizing the Drug Discovery Workflow
The journey from a chemical concept to a viable lead compound follows a structured, iterative process. The diagram below outlines a typical workflow for the discovery and optimization of a novel phenyl-pyrazole carboxamide therapeutic.
Caption: Iterative workflow for drug discovery and lead optimization.
Conclusion
The history of phenyl-pyrazole carboxamide compounds is a testament to the power of a versatile chemical scaffold. From its revolutionary impact on agriculture with the discovery of fipronil to its expansive and ongoing role in modern drug discovery, this chemical class has demonstrated remarkable adaptability. Its journey underscores the synergy between different fields of chemical science and highlights how a deep understanding of mechanism, structure-activity relationships, and synthetic strategy can unlock solutions to critical challenges in both global food production and human health. The phenyl-pyrazole carboxamide core will undoubtedly continue to serve as a foundation for future innovations.
References
-
Worldwide Development of Fipronil Insecticide. The National Cotton Council.
-
Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Journal of Medicinal Chemistry.
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.
-
Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Molecules.
-
Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. PubMed.
-
Computer-aided discovery of phenylpyrazole based amides as potent S6K1 inhibitors. RSC Advances.
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
-
Computer-aided discovery of phenylpyrazole based amides as potent S6K1 inhibitors. Europe PMC.
-
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin.
-
Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Journal of Agricultural and Food Chemistry.
-
Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry.
-
Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. ResearchGate.
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals.
-
Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules.
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry.
-
Fipronil. Wikipedia.
-
Fipronil ChemicalWatch Factsheet. Beyond Pesticides.
-
The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. BenchChem.
-
Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. ResearchGate.
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure.
-
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
-
Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. ResearchGate.
-
Phototransformation of the Insecticide Fipronil: Identification of Novel Photoproducts and Evidence for an Alternative Pathway of Photodegradation. Environmental Science & Technology.
-
Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate.
-
Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. PubMed.
-
Mode of action of fipronil. ResearchGate.
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society.
-
Carboxamides: Knowing more about these important fungicides. 3tentos.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
-
Pyrazole carboxanilide fungicides and use. Google Patents.
-
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.
Sources
- 1. cotton.org [cotton.org]
- 2. Fipronil - Wikipedia [en.wikipedia.org]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. benchchem.com [benchchem.com]
- 5. Carboxamides: Knowing more about these important fungicides | 3tentos [3tentos.com.br]
- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computer-aided discovery of phenylpyrazole based amides as potent S6K1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computer-aided discovery of phenylpyrazole based amides as potent S6K1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmajournal.net [pharmajournal.net]
- 11. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula analysis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Executive Summary
The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, establishing an unambiguous molecular formula and weight is the foundational step upon which all subsequent pharmacological and toxicological assessments are built. This guide provides an in-depth, technically-grounded framework for the comprehensive analysis of this specific molecule. It moves beyond simple data reporting to explain the causality behind methodological choices, emphasizing a self-validating, orthogonal approach that ensures the highest degree of scientific integrity. We will detail the theoretical calculations, experimental protocols for high-resolution mass spectrometry (HRMS) and elemental analysis (EA), and the logic that integrates these techniques for unequivocal structural confirmation.
Theoretical Molecular Profile
A complete understanding of a molecule's identity begins with its theoretical profile, derived from its systematic name: 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide.
Structural Derivation and Molecular Formula
The name systematically defines the molecule's atomic arrangement, allowing for the deduction of its exact molecular formula.
-
Core Scaffold: A five-membered pyrazole ring with a nitrogen atom at position 1.
-
Substituents:
-
A methyl (-CH₃) group on the nitrogen at position 1.
-
A phenyl (-C₆H₅) group on the carbon at position 3.
-
A carboxamide (-CONH₂) group on the carbon at position 5.
-
Summing the constituent atoms (11 Carbon, 11 Hydrogen, 3 Nitrogen, 1 Oxygen) yields the definitive molecular formula.
Molecular Formula: C₁₁H₁₁N₃O
Calculation of Molecular Weight
Two key values for molecular weight are derived from the molecular formula, each serving a distinct analytical purpose.
-
Average Molecular Weight: Calculated using the weighted average of the natural isotopic abundances of each element. This value is crucial for stoichiometric calculations involving bulk quantities of the material.
-
Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value of paramount importance in high-resolution mass spectrometry, as it represents the mass of a single, specific molecular species.
Table 1: Theoretical Mass Data for C₁₁H₁₁N₃O
| Parameter | Value ( g/mol ) | Relevance |
| Average Molecular Weight | 201.229 | Bulk Chemistry, Stoichiometry |
| Monoisotopic Mass | 201.0902 | High-Resolution Mass Spectrometry |
Experimental Verification: An Orthogonal Approach
Theoretical data is provisional until proven by empirical results. The gold standard for formula validation relies on an orthogonal approach, using two independent analytical techniques whose results must converge. This creates a self-validating system that minimizes the probability of erroneous structural assignment.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the definitive technique for confirming molecular formula. Its power lies in its ability to measure the mass-to-charge ratio (m/z) with extreme precision (typically to four or more decimal places). For a formula of C₁₁H₁₁N₃O, dozens of other elemental combinations could produce an identical nominal mass of 201. However, only the correct formula will match the experimentally determined accurate mass within a narrow error tolerance (typically < 5 ppm). This high resolving power is essential to eliminate ambiguity and provide trustworthy formula confirmation.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.
-
Create a working solution by diluting the stock to 5-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. Causality: Formic acid acts as a proton source, facilitating the formation of the protonated molecular ion, [M+H]⁺, which is readily detected in positive ion mode.
-
-
Instrument Calibration:
-
Prior to analysis, perform an external and internal calibration of the mass spectrometer using a certified calibration solution. Trustworthiness: This step is critical to ensure the sub-5 ppm mass accuracy required for confident formula assignment.
-
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion at a flow rate of 5 µL/min.
-
Acquire data in positive ion, high-resolution mode, scanning a range of m/z 100-400. The expected m/z for the [M+H]⁺ ion of C₁₁H₁₁N₃O is 202.0975 .
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion in the resulting spectrum.
-
Calculate the mass error using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6.
-
A mass error of < 5 ppm is required for confident confirmation.
-
Workflow: HRMS Formula Confirmation
Caption: A self-validating workflow for HRMS analysis.
Elemental Analysis (Combustion Analysis)
Expertise & Causality: Elemental Analysis provides an independent, orthogonal confirmation of the molecular formula. While HRMS measures the mass of the intact molecule, EA directly quantifies the mass percentage of its constituent elements (Carbon, Hydrogen, Nitrogen). If the experimental percentages from a purified sample match the theoretical percentages calculated from the proposed formula, it provides powerful, corroborating evidence. This dual-pronged validation is the hallmark of rigorous chemical science.
Protocol: CHN Combustion Analysis
-
Sample Preparation:
-
Ensure the analyte is of the highest purity (>99%) and is rigorously dried under vacuum to remove all traces of solvent and water. Trustworthiness: Impurities, especially residual solvents, will drastically alter the elemental percentages and lead to a failed analysis. This step is non-negotiable.
-
Accurately weigh 1-2 mg of the sample into a tin capsule.
-
-
Combustion & Reduction:
-
The sample is combusted at ~1000 °C in an oxygen-rich environment. This quantitatively converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to NₓOᵧ oxides.
-
The resulting gas mixture is passed over a copper catalyst to reduce nitrogen oxides to N₂ gas.
-
-
Separation & Detection:
-
The CO₂, H₂O, and N₂ gases are separated via gas chromatography.
-
A thermal conductivity detector quantifies the amount of each gas relative to a known standard (e.g., acetanilide).
-
-
Data Analysis:
-
The instrument software calculates the experimental mass percentage for C, H, and N.
-
The results must fall within ±0.4% of the theoretical values for the formula to be considered confirmed.
-
Table 2: Elemental Analysis Validation Data for C₁₁H₁₁N₃O
| Element | Theoretical Mass % | Acceptance Range (±0.4%) |
| Carbon (C) | 65.66% | 65.26% - 66.06% |
| Hydrogen (H) | 5.51% | 5.11% - 5.91% |
| Nitrogen (N) | 20.88% | 20.48% - 21.28% |
Synthesis of Data for Final Validation
The true power of this analytical strategy lies in the convergence of both independent techniques. Neither result is sufficient on its own, but together they provide an undeniable confirmation of the molecule's identity.
Logical Framework for Orthogonal Validation
Caption: Orthogonal validation using two independent analytical pathways.
References
-
PubChem Database: National Center for Biotechnology Information. PubChem Compound Summary for an isomer, N-methyl-3-phenyl-1H-pyrazole-5-carboxamide (CID 18870913). URL: [Link]
-
High Resolution Mass Spectrometry Principles: Pitt, J.J. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 2009. URL: [Link]
- Elemental Analysis Principles: Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (Note: As this is a textbook, a direct link to the full text is not provided. It serves as an authoritative reference for the fundamental principles of the technique.)
Solubility profile of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide in organic solvents
An In-Depth Technical Guide to the Experimental Determination of the Solubility Profile of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for the systematic determination of the solubility profile of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, a molecule of interest within the broader class of biologically active pyrazole derivatives.[1][2] Understanding the solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of drug development, critically influencing process chemistry, formulation design, purification strategies, and bioavailability.[3][4][5] This document, intended for researchers, chemists, and drug development professionals, moves beyond a simple recitation of data. It establishes a robust, first-principles-based experimental strategy, emphasizing the causality behind methodological choices. We detail the gold-standard equilibrium shake-flask method, coupled with a validated High-Performance Liquid Chromatography (HPLC) analytical procedure, to ensure the generation of accurate and reliable thermodynamic solubility data. The guide includes detailed, step-by-step protocols, a rationale for solvent selection, and a framework for the interpretation of the resulting solubility profile, empowering research teams to make data-driven decisions in the development lifecycle.
Introduction
The Subject Compound: 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
The target of this investigation is 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide. Pyrazole carboxamides represent a significant class of heterocyclic compounds, frequently explored in medicinal chemistry for a wide array of biological activities.[1][6] The specific structure of our subject compound, detailed below, features a phenyl group, a methylated pyrazole ring, and a carboxamide functional group, all of which contribute to its overall physicochemical properties, including its solubility.
-
Molecular Formula: C₁₁H₁₁N₃O[7]
-
Molecular Weight: 201.22 g/mol [7]
-
SMILES: CNC(=O)C1=CC(=NN1)C2=CC=CC=C2[7]
The interplay between the aromatic phenyl group, the polar carboxamide moiety capable of hydrogen bonding, and the heterocyclic core dictates its interaction with different solvent environments.
The Critical Role of Solubility in Pharmaceutical Development
Solubility is not merely a physical constant; it is a critical parameter that governs the viability and development path of a potential drug candidate.[5]
-
Formulation Development: The solubility of a compound in various pharmaceutically acceptable solvents is fundamental for developing liquid dosage forms, such as oral solutions or injectables. For poorly soluble compounds, this data guides the selection of co-solvents, surfactants, or complexing agents required to achieve the target concentration.[8]
-
Crystallization and Purification: Manufacturing and purification processes often rely on crystallization, which is fundamentally a solubility-driven phenomenon. A well-defined solubility profile across different solvents and temperatures is essential for designing robust, scalable, and reproducible crystallization protocols.
-
Preclinical and Toxicological Studies: Early-stage in vivo studies often require administering the compound in a solution. Solubility data in common vehicles is necessary to prepare dosing solutions at the required concentrations.[8]
-
Biopharmaceutics Classification System (BCS): Aqueous solubility is a key component of the BCS, which helps predict a drug's in vivo absorption characteristics.[9] While this guide focuses on organic solvents, the principles are foundational.
Objectives and Scope
The primary objective of this guide is to present an authoritative and practical methodology for determining the equilibrium (thermodynamic) solubility of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide in a selected range of organic solvents. The scope includes:
-
The theoretical basis for solubility and experimental design.
-
A detailed, step-by-step protocol for the industry-standard Shake-Flask method.[5][9][10]
-
Guidance on the development and validation of a suitable HPLC analytical method for accurate quantification.
-
A framework for presenting and interpreting the acquired data.
Theoretical Foundations and Experimental Design
The Dissolution Process: A Thermodynamic Perspective
The solubility of a crystalline solid in a liquid solvent is governed by a thermodynamic equilibrium. The process involves two primary energy considerations:
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the solid crystal lattice.
-
Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.
A compound's solubility is a function of the balance between these two forces. For a compound to dissolve, the energy gained from solvation must be sufficient to overcome the crystal lattice energy. Predictive models such as UNIFAC or COSMO-RS can provide estimates, but for definitive data, experimental determination is indispensable.[11]
Rationale for Solvent Selection
To build a comprehensive solubility profile, a diverse set of organic solvents should be selected. This allows for probing the compound's behavior in different chemical environments. The selection should be based on properties relevant to pharmaceutical processing, such as polarity, hydrogen bonding capability, and solvent class.
Table 1: Recommended Solvent Panel for Solubility Profiling
| Solvent Class | Example Solvent | Key Properties | Rationale for Inclusion |
| Polar Protic | Methanol, Ethanol | High dielectric constant, H-bond donor & acceptor | Probes interactions with the carboxamide group. Common solvents in synthesis and formulation. |
| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO) | High dielectric constant, H-bond acceptor only | Evaluates solubility where H-bond donation from the solvent is not a factor. |
| Moderate Polarity | Dichloromethane (DCM), Ethyl Acetate | Intermediate dielectric constant | Common process solvents used for extraction and chromatography. |
| Non-Polar | Toluene, Heptane | Low dielectric constant, van der Waals forces dominate | Establishes baseline solubility in hydrophobic environments. |
This selection provides a broad spectrum of intermolecular interactions, from hydrogen bonding to dipole-dipole and dispersion forces, yielding a rich and interpretable dataset.
The Definitive Method: Equilibrium Shake-Flask Solubility
For generating authoritative thermodynamic solubility data, the saturation shake-flask method is the universally recognized gold standard.[5][9][10] Its core principle is to allow a suspension of the solid compound in the solvent to reach equilibrium, at which point the concentration of the dissolved compound in the supernatant is measured.
Workflow for Shake-Flask Solubility Determination
The entire process is designed to be a self-validating system, ensuring that true equilibrium is achieved and measured accurately.
Caption: Workflow for the Shake-Flask Solubility Method.
The causality is clear: excess solid ensures saturation, constant agitation at a controlled temperature facilitates reaching equilibrium, and analysis of samples at multiple time points (e.g., 24 and 48 hours) confirms that equilibrium has been reached when concentrations no longer change.[5]
Detailed Experimental Protocols
Protocol 1: HPLC Analytical Method Development and Validation
Rationale: High-Performance Liquid Chromatography (HPLC) is the preferred analytical tool because of its specificity. Unlike UV spectroscopy, HPLC can separate the parent compound from any potential impurities or degradants, preventing artificially inflated solubility results.[5]
Step-by-Step Methodology:
-
Column Selection: Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Begin with an isocratic method (e.g., 50:50 A:B) and adjust to achieve a retention time of 2-5 minutes with good peak shape. A gradient method may be required if impurities are present.
-
-
Detection: Use a UV detector. Scan a concentrated solution of the compound from 200-400 nm to find the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
-
Standard Preparation: Prepare a stock solution of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile).
-
Calibration Curve (Validation):
-
Perform serial dilutions of the stock solution to create at least five calibration standards spanning the expected solubility range.
-
Inject each standard in triplicate.
-
Plot the peak area versus concentration and perform a linear regression. The calibration curve is acceptable if the correlation coefficient (r²) is > 0.999. This validates the method's linearity and is crucial for trustworthiness.
-
Protocol 2: Solubility Measurement via Shake-Flask Method
Materials:
-
1-methyl-3-phenyl-1H-pyrazole-5-carboxamide (solid).
-
Selected organic solvents (HPLC grade).
-
2-4 mL glass vials with screw caps and PTFE septa.
-
Orbital shaker with temperature control.
-
Microcentrifuge.
-
0.22 µm PTFE syringe filters.
-
Volumetric flasks and pipettes.
-
Validated HPLC system.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., ~10-20 mg into 1 mL of solvent). The key is to have a visible amount of undissolved solid throughout the experiment, which ensures saturation.[5] Prepare each solvent condition in triplicate.
-
Equilibration: Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitate at a speed sufficient to keep the solid suspended (e.g., 250 RPM).
-
Sampling:
-
After 24 hours, stop agitation and allow the solids to settle for 30 minutes.
-
Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates.
-
Repeat the sampling process at 48 hours. If the measured concentration is within 5% of the 24-hour result, equilibrium can be considered achieved. If not, continue agitation and sample at 72 hours.
-
-
Sample Analysis:
-
Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the validated calibration curve range. A precise dilution factor is essential.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation:
-
Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to determine the concentration of the diluted sample.
-
Calculate the original solubility in the solvent using the following formula:
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison across different solvent systems.
Table 2: Solubility Profile of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | Experimental Value | Calculated Value |
| Ethyl Acetate | Moderate Polarity | Experimental Value | Calculated Value |
| Dichloromethane | Moderate Polarity | Experimental Value | Calculated Value |
| Toluene | Non-Polar | Experimental Value | Calculated Value |
| Heptane | Non-Polar | Experimental Value | Calculated Value |
| SD: Standard Deviation from triplicate measurements. |
Interpreting the Solubility Profile
The resulting data provides powerful insights into the compound's physicochemical nature.
-
High solubility in protic solvents (Methanol, Ethanol) would suggest that hydrogen bonding between the solvent and the compound's carboxamide group is a dominant and favorable interaction.
-
Moderate to high solubility in polar aprotic solvents (Acetone, Acetonitrile) indicates that dipole-dipole interactions are also significant drivers of salvation.
-
Low solubility in non-polar solvents (Toluene, Heptane) is expected for a molecule with multiple polar functional groups and would confirm its generally polar nature.
This interpretation directly informs subsequent development activities, such as selecting appropriate solvent systems for crystallization or identifying potential co-solvents for liquid formulations.
Caption: Dominant intermolecular forces driving solubility.
Conclusion
This guide has outlined a rigorous, scientifically-grounded methodology for determining the organic solvent solubility profile of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide. By adhering to the principles of thermodynamic equilibrium and employing the robust shake-flask method with validated HPLC analysis, researchers can generate high-quality, reliable data. This information is not an academic exercise; it is an essential foundation for accelerated and rational drug development, enabling informed decisions in chemical process development, formulation science, and preclinical evaluation. The presented protocols are designed to be directly implementable, providing a clear path to understanding this critical physicochemical property.
References
- Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
- ChemRxiv. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning.
- ACS Publications. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- PMC. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design.
- Sci-Hub. (2008). Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle.
- SlideShare. solubility experimental methods.pptx.
- PMC. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility.
- American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
- Encyclopedia MDPI. (2022). Synthesis and Properties of Pyrazoles.
- World Health Organization (WHO). Annex 4: GUIDANCE ON BCS-BASED BIOWAIVER.
- PubChem. N-methyl-3-phenyl-1H-pyrazole-5-carboxamide.
- Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-methyl-3-phenyl-1H-pyrazole-5-carboxamide | C11H11N3O | CID 18870913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. who.int [who.int]
- 10. researchgate.net [researchgate.net]
- 11. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Title: High-Purity Synthesis of 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxamide: A Regiocontrolled Protocol
This guide outlines a scientifically rigorous, step-by-step protocol for the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide . The route selected utilizes the Knorr Pyrazole Synthesis followed by functional group transformation, a robust pathway widely used in medicinal chemistry for generating diverse pyrazole scaffolds.
Abstract
This application note details the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide starting from acetophenone and diethyl oxalate. The protocol addresses the critical challenge of regioselectivity inherent in the condensation of methylhydrazine with unsymmetrical 1,3-dicarbonyls. We provide a validated workflow for isolating the target 1,3,5-isomer from the regioisomeric mixture, followed by a high-yield amidation sequence via the acid chloride intermediate. This guide is designed for research-scale production (1–10 g) with emphasis on intermediate characterization and purity.
Retrosynthetic Analysis & Strategy
The target molecule is constructed via a [3+2] cyclization strategy. The core pyrazole ring is formed by condensing a 1,3-dielectrophile (ethyl benzoylpyruvate) with a dinucleophile (methylhydrazine).
-
Regioselectivity Challenge: The reaction produces two isomers:
-
Target (Isomer A): 1-methyl-3-phenyl-5-carboxylate (N-Me adjacent to Ester).
-
By-product (Isomer B): 1-methyl-5-phenyl-3-carboxylate (N-Me adjacent to Phenyl).
-
-
Resolution: The protocol utilizes differences in solubility and chromatographic retention to separate the isomers. Structural confirmation is achieved via 1H-NMR NOE (Nuclear Overhauser Effect) analysis.
Figure 1: Retrosynthetic pathway highlighting the critical cyclization and amidation steps.
Safety & Precautions
-
Methylhydrazine: Extremely toxic, carcinogenic, and volatile.[1] Use only in a well-ventilated fume hood. Avoid all skin contact.
-
Sodium Ethoxide: Moisture sensitive and corrosive.
-
Thionyl Chloride (SOCl2): Releases HCl and SO2 gas; lachrymator. Reacts violently with water.
-
General: Wear standard PPE (lab coat, solvent-resistant gloves, safety glasses).
Step-by-Step Experimental Protocol
Phase 1: Synthesis of Ethyl Benzoylpyruvate (The 1,3-Dicarbonyl)
This step generates the 4-carbon scaffold required for the pyrazole ring.
-
Reagents:
-
Acetophenone (1.0 equiv, 50 mmol, 6.0 g)
-
Diethyl oxalate (1.2 equiv, 60 mmol, 8.8 g)
-
Sodium ethoxide (1.2 equiv, 60 mmol) (Commercial 21% wt solution in EtOH or freshly prepared).
-
Solvent: Absolute Ethanol (50 mL).
-
-
Procedure:
-
Charge a dry 250 mL round-bottom flask (RBF) with sodium ethoxide solution under nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add diethyl oxalate dropwise over 10 minutes.
-
Add acetophenone dropwise over 15 minutes. The solution will turn yellow/orange, indicating enolate formation.
-
Allow the mixture to warm to room temperature (RT) and stir for 4 hours. A thick precipitate (the sodium enolate) may form.
-
Quench: Pour the reaction mixture into ice-cold 1M HCl (100 mL) with vigorous stirring. The enol form of the product will precipitate as a pale yellow solid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Yield Expectation: 80–90% (Yellow solid).
-
Phase 2: Cyclization and Regioisomer Separation
Critical Step: This reaction produces a mixture. Careful purification is required.
-
Reagents:
-
Ethyl benzoylpyruvate (from Phase 1) (1.0 equiv, 40 mmol, ~8.8 g)
-
Methylhydrazine (1.1 equiv, 44 mmol) (Caution: Toxic)
-
Solvent: Ethanol (80 mL) or Acetic Acid (for regioselectivity tuning, but EtOH is standard).
-
-
Procedure:
-
Dissolve ethyl benzoylpyruvate in Ethanol (80 mL) in a 250 mL RBF.
-
Add methylhydrazine dropwise.[2] (Exothermic reaction).
-
Heat the mixture to reflux (80°C) for 3 hours.
-
Monitor by TLC (Hexane:EtOAc 3:1). You will likely see two spots close together.
-
Concentrate the solvent under reduced pressure to obtain a crude oil/solid mixture.
-
-
Purification & Identification (The "Self-Validating" Step):
-
Column Chromatography: Purify the crude residue on silica gel using a gradient of Hexane:EtOAc (9:1 to 4:1).
-
Regioisomer Assignment:
-
Target (1-methyl-3-phenyl-5-carboxylate): Typically elutes second (more polar due to ester/N-Me proximity) or requires careful fraction analysis.
-
Diagnostic NMR Check:
-
Target: N-Me signal appears at ~4.1–4.2 ppm . (Deshielded by the adjacent ester carbonyl).
-
By-product (1-methyl-5-phenyl...): N-Me signal appears at ~3.8–3.9 ppm . (Shielded by the adjacent phenyl ring current).
-
-
-
Action: Pool fractions corresponding to the N-Me ~4.2 ppm isomer.
-
Yield: ~40–50% of the desired isomer.
-
Phase 3: Hydrolysis to Carboxylic Acid
-
Reagents:
-
Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (Target Isomer)
-
NaOH (2M aqueous solution, 3 equiv)
-
Methanol (solvent)[2]
-
-
Procedure:
-
Dissolve the ester in Methanol (5 mL per gram).
-
Add 2M NaOH solution.
-
Stir at 50°C for 2 hours. TLC should show disappearance of the ester.
-
Concentrate to remove methanol.[4]
-
Acidify the remaining aqueous solution to pH 2 with 1M HCl.
-
The carboxylic acid will precipitate as a white solid.[3][4] Filter, wash with water, and dry.[1]
-
Phase 4: Amidation (Acid Chloride Method)
-
Reagents:
-
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (from Phase 3)
-
Thionyl Chloride (SOCl2) (5 equiv)
-
Ammonium Hydroxide (28% NH3 in water) or NH3 in Methanol.
-
Solvent: DCM (Dichloromethane) or Toluene.
-
-
Procedure:
-
Activation: Suspend the carboxylic acid in dry Toluene or DCM. Add Thionyl Chloride and a catalytic drop of DMF.
-
Reflux for 2 hours until the solution becomes clear (formation of acid chloride).
-
Evaporate the solvent and excess SOCl2 completely (azeotrope with toluene if needed) to give the crude acid chloride.
-
Amidation: Dissolve the acid chloride in dry DCM (20 mL).
-
Add Ammonium Hydroxide (excess) or bubble NH3 gas through the solution. A white precipitate (product + NH4Cl) will form immediately.
-
Stir for 1 hour at RT.
-
Workup: Add water to dissolve the ammonium salts. Extract with DCM (or EtOAc if solubility is poor).
-
Wash organic layer with NaHCO3 (sat.) and Brine.
-
-
Final Purification:
-
Recrystallize from Ethanol or EtOAc/Hexane if necessary.
-
Final Product: 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide.
-
Analytical Data & Validation
The following table summarizes the expected analytical signatures for the target compound versus its regioisomer.
| Feature | Target: 1-Methyl-3-Phenyl-5-Carboxamide | Isomer B: 1-Methyl-5-Phenyl-3-Carboxamide |
| 1H-NMR (N-Me) | δ 4.10 – 4.25 ppm (s) | δ 3.80 – 3.95 ppm (s) |
| NOE Signal | NOE between N-Me and Amide NH (weak) | Strong NOE between N-Me and Phenyl protons |
| 13C-NMR (C=O) | ~160 ppm | ~163 ppm |
| Physical State | White crystalline solid | White crystalline solid |
Experimental Workflow Diagram:
Figure 2: Operational workflow emphasizing the critical purification checkpoint.
Troubleshooting
-
Low Regioselectivity: If the ratio of the desired isomer is too low, try performing the cyclization at lower temperature (0°C to RT) for a longer time, or use methylhydrazine hydrochloride instead of the free base.
-
Poor Amidation Yield: If the acid chloride hydrolysis is too fast during the aqueous ammonia step, use 0.5M ammonia in dioxane or methanol under anhydrous conditions.
-
Solubility: The final amide may be poorly soluble in DCM. Use 10% Methanol in DCM for extractions.
References
-
ChemicalBook. (n.d.). 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID Synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid Product Detail. Retrieved from
-
Behr, L. C., et al. (1967). Pyrazoles.[2][3][4][5][6][7][8][9][10] I. The Reaction of 1,3-Dicarbonyl Compounds with Hydrazines. Journal of the American Chemical Society. (General reference for Knorr regioselectivity mechanisms).
-
PubChem. (n.d.).[7] Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate Data. Retrieved from
Sources
- 1. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Ethyl-1H-pyrazole-3-carboxylic acid (4-amino-phenyl)-amide [oakwoodchemical.com]
- 9. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
Application Notes & Protocols: Strategic N-Methylation of Phenyl-Pyrazole Precursors
Abstract
The N-methylated pyrazole motif is a cornerstone in modern medicinal chemistry and agrochemical design, valued for its unique physicochemical properties and biological activity. However, the synthesis of these vital scaffolds is frequently complicated by the challenge of regioselectivity. For unsymmetrically substituted pyrazoles, the presence of two adjacent, reactive nitrogen atoms (N1 and N2) often leads to the formation of regioisomeric mixtures under traditional methylation conditions, complicating purification and reducing yields. This guide provides a comprehensive overview of the factors governing the N-methylation of phenyl-pyrazole precursors and details both traditional and advanced, highly selective protocols. We will explore the causality behind experimental choices, from common methylating agents to cutting-edge, sterically-masked reagents, to empower researchers with the knowledge to optimize their synthetic strategies.
The Core Challenge: Understanding Regioselectivity in Pyrazole Methylation
The primary obstacle in the N-methylation of unsymmetrically substituted pyrazoles is controlling which of the two ring nitrogens is alkylated.[1][2] The similar reactivity of the N1 and N2 atoms often results in a mixture of N1- and N2-methylated products.[1] The final isomeric ratio is a delicate balance of several interconnected factors.
-
Steric Hindrance: This is often the most dominant factor. Bulky substituents on the pyrazole ring will sterically shield the adjacent nitrogen atom, directing the methylating agent to the less hindered nitrogen.[1][2] Similarly, the use of a sterically demanding methylating agent can dramatically enhance selectivity.[2][3]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring modulate the nucleophilicity of the adjacent nitrogen atoms.[1] Electron-withdrawing groups can decrease the nucleophilicity of the entire ring system, sometimes requiring more forcing reaction conditions.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature plays a critical, and sometimes substrate-dependent, role in determining the N1/N2 ratio.[1][4] For instance, the cation of the base used can influence the regioselectivity.[4] Aprotic polar solvents like DMF or DMSO are commonly employed, but the optimal choice often requires empirical screening.[1]
Selecting a Methylation Strategy
The choice of methylating agent is paramount and dictates the likely regioselectivity of the reaction. Strategies can be broadly categorized into traditional methods, which are often less selective, and modern approaches designed for high regiocontrol.
Traditional Methylating Agents: Reactivity over Selectivity
Classic electrophilic methylating agents such as methyl iodide (MeI) and dimethyl sulfate (DMS) are widely used due to their high reactivity and commercial availability.[5][6]
-
Mechanism: These reagents operate via a standard SN2 reaction, where the deprotonated pyrazolate anion acts as the nucleophile.
-
Drawbacks: For most unsymmetrically substituted pyrazoles, these reagents provide poor regioselectivity, often yielding N1/N2 ratios around 3:1.[2] This necessitates chromatographic separation of the isomers, which can be challenging and reduces the overall isolated yield of the desired product.[1]
-
Safety: Both MeI and DMS are highly toxic and suspected carcinogens.[5][7][8] They must be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including impermeable gloves and safety goggles.[5][8]
Advanced Strategies for Highly Regioselective N1-Methylation
To overcome the limitations of traditional agents, several advanced methods have been developed.
-
Sterically Hindered "Masked" Methylating Agents: A highly effective modern strategy involves the use of bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane.[2][3][9][10] This approach is a two-step process:
-
N1-Alkylation: The sterically demanding silyl group directs the alkylation almost exclusively to the less hindered N1 position.
-
Protodesilylation: The silyl group is then cleaved using a fluoride source like tetrabutylammonium fluoride (TBAF), revealing the desired methyl group. This method routinely achieves excellent N1-selectivity, with N1/N2 ratios often exceeding 90:10 and in many cases reaching >99:1.[2][3][10]
-
-
Biocatalysis: Engineered enzymes, specifically S-adenosyl-l-methionine (SAM) dependent methyltransferases, offer exceptional regioselectivity (>99%).[1][2][11] In these systems, an enzyme cascade can use simple haloalkanes to generate SAM analogs, which are then used by an engineered methyltransferase to selectively alkylate the pyrazole substrate.[11] While requiring specialized biochemical expertise, this method is unparalleled in its precision.
-
Phase Transfer Catalysis (PTC): PTC can be an effective method for pyrazole alkylation, sometimes performed without a solvent.[12] The use of a quaternary ammonium salt facilitates the reaction between the pyrazolate anion and the alkylating agent, often leading to high yields.[12][13]
Comparative Summary of Methylation Strategies
| Methylating Agent | Typical Base / Solvent | Advantages | Disadvantages | Typical N1:N2 Selectivity |
| Methyl Iodide (MeI) | NaH, K₂CO₃ / DMF, THF | High reactivity, readily available.[14] | Highly Toxic .[8] Poor regioselectivity, often requires difficult isomer separation.[1] | Often ≤ 3:1[2] |
| Dimethyl Sulfate (DMS) | NaH, K₂CO₃ / DMF, Acetone | High reactivity, cost-effective.[6] | Extremely Toxic & Carcinogenic .[5] Poor regioselectivity.[1] | Often ≤ 3:1[2] |
| (Chloromethyl)triisopropoxysilane | KHMDS / THF, DMSO | Excellent N1-selectivity .[2][3] Operationally simple two-step process.[3] | Requires a second protodesilylation step. Reagent is more expensive. | 92:8 to >99:1[2][10] |
| Engineered Methyltransferases | Biocatalytic system | Exceptional regioselectivity .[1][11] Environmentally friendly ("green") conditions. | Requires specialized enzymes and biochemical setup.[11] | >99:1[1][2] |
Detailed Experimental Protocols
Safety Precaution: All experiments must be conducted in a certified chemical fume hood. Appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile or neoprene), must be worn at all times.
Protocol 1: Traditional Methylation using Methyl Iodide
This protocol describes a general method and is likely to produce a mixture of regioisomers that will require purification.
Materials:
-
Substituted Phenyl-Pyrazole (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Methyl Iodide (MeI, 1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the phenyl-pyrazole precursor.
-
Add anhydrous DMF to dissolve the substrate (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add methyl iodide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction by slowly adding water at 0 °C.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 regioisomers.
Protocol 2: Highly N1-Selective Methylation using (Chloromethyl)triisopropoxysilane
This protocol is adapted from literature methods that achieve high N1-selectivity.[1][2][3]
Materials:
-
Substituted Phenyl-Pyrazole (1.0 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv)
-
(Chloromethyl)triisopropoxysilane (1.2 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) & Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate, Water, Brine, Anhydrous Na₂SO₄
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the phenyl-pyrazole and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add KHMDS portion-wise and stir the resulting mixture at 0 °C for 30 minutes.[1]
-
Add (chloromethyl)triisopropoxysilane dropwise at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the silylated intermediate by TLC or LC-MS.[1]
-
Upon completion of the N-alkylation, add the TBAF solution and water to the reaction mixture.[1]
-
Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step until the silylated intermediate is fully consumed.[1]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to isolate the desired N1-methylated pyrazole.[1]
Troubleshooting & Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity | Use of non-selective methylating agent (MeI, DMS). Suboptimal base or solvent. | Switch to a sterically hindered reagent like (chloromethyl)triisopropoxysilane.[1] Screen different bases (e.g., NaH, K₂CO₃, KHMDS) and solvents (e.g., THF, DMF, MeCN).[4] Investigate the effect of reaction temperature.[1] |
| Low Reactivity / No Reaction | Insufficiently strong base. Low nucleophilicity of the pyrazole (due to electron-withdrawing groups). Poor quality of reagents/solvents. | Use a stronger base (e.g., KHMDS instead of K₂CO₃). Increase the reaction temperature.[1] Ensure methylating agent is not degraded and solvents are anhydrous.[1] |
| Over-methylation | Use of excess methylating agent. Extended reaction time. High reactivity of the methylating agent. | Formation of a quaternary pyrazolium salt can occur.[1] Use a stoichiometric amount of the methylating agent. Monitor the reaction closely by TLC/LC-MS and quench upon consumption of starting material.[1] |
| Difficult Isomer Separation | N1 and N2 isomers have very similar polarities. | Experiment with different eluent systems for column chromatography, including additives like triethylamine for basic compounds.[1] Consider using a different stationary phase (e.g., alumina, reversed-phase silica).[1] |
| Product Loss During Workup | The N-methylated product is polar and has some water solubility. | Minimize the volume and number of aqueous washes. Perform back-extraction of all aqueous layers with an appropriate organic solvent (e.g., ethyl acetate).[1] |
Conclusion
The successful methylation of phenyl-pyrazole precursors hinges on a clear understanding of the factors that control regioselectivity. While traditional agents like methyl iodide and dimethyl sulfate are highly reactive, they often fail to provide adequate control, leading to challenging product mixtures. For applications where high purity of a single regioisomer is critical, modern strategies are indispensable. The use of sterically hindered, masked methylating agents provides a robust and operationally simple method to achieve excellent N1-selectivity. By carefully selecting the appropriate reagents and conditions, researchers can effectively navigate the challenges of pyrazole methylation and streamline the synthesis of these valuable molecular scaffolds.
References
- Technical Support Center: Selective N-Methylation of Pyrazoles - Benchchem. (2025). BenchChem.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry, 73(9).
- Yang, E. & Dalton, D. M. (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. Synfacts, 20(06), 0649.
- Pothuri, et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents.
-
Yang, E. & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5873. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). International Journal of Molecular Sciences, 26(21), 10335. [Link]
-
Najim, S. T., et al. (2016). New Method of N-phenyl-3-methyl-3 hydroxy-5-pyrazolone production. Inpressco. [Link]
-
Diez-Barra, E., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849–2853. [Link]
-
Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. (n.d.). ResearchGate. [Link]
-
Najim, S. T., et al. (2016). New Method of N-phenyl-3-methyl-3 hydroxy-5-pyrazolone production. ResearchGate. [Link]
- N-alkylation method of pyrazole. (1996).
-
N-methylation of pyrazole. (2023). Reddit. [Link]
-
Kumar, D., et al. (2015). Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to access fused pyrazoles. Arabian Journal of Chemistry. [Link]
-
Parajuli, R., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolone Derivatives. Semantic Scholar. [Link]
-
Preparation of methyl tosylate, safe methylating agent. (2008). Sciencemadness Discussion Board. [Link]
-
N-methylation of pyrazolopyridinone fused imidazopyridine derivative (8dA). (n.d.). ResearchGate. [Link]
-
Bou-Salah, et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 14(1), 1-13. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry. [Link]
-
CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000). ARKIVOC. [Link]
-
Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. (n.d.). ResearchGate. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]
-
dimethyl sulfate. (n.d.). Organic Syntheses Procedure. [Link]
-
Conventional procedures for O-methylation and -demethylation. (n.d.). ResearchGate. [Link]
-
Chamberland SOP Working with Methyl Iodide. (n.d.). University of Southern California. [Link]
-
New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. (n.d.). Der Pharma Chemica. [Link]
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition, 60(41), 22261-22266. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). PubMed. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencemadness.org [sciencemadness.org]
- 8. chamberlandresearch.com [chamberlandresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to access fused pyrazoles - Arabian Journal of Chemistry [arabjchem.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Preparation of pharmaceutical intermediates using 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
An In-Depth Guide to the Synthesis of 1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide: A Key Pharmaceutical Intermediate
Introduction: The Significance of Pyrazole Carboxamides in Modern Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1][2] Pyrazole derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Among this versatile class of molecules, 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide stands out as a crucial building block in the synthesis of advanced pharmaceutical agents. Its strategic importance lies in its bifunctional nature, presenting a stable, substituted pyrazole core and a reactive carboxamide group, which allows for further molecular elaboration.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory-scale preparation of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and discuss the rationale behind the chosen synthetic strategies. The primary and most flexible approach, which will be the focus of this guide, involves the initial construction of the pyrazole ring system, followed by the installation of the carboxamide functionality.[3]
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is most efficiently achieved through a two-stage process. The first stage focuses on the construction of the core heterocyclic structure, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. The second stage involves the conversion of this carboxylic acid into the desired carboxamide. This pathway is favored due to its robustness and the commercial availability of the starting materials.
The overall workflow can be visualized as follows:
Sources
Application Note: Rapid and Efficient Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide via Microwave-Assisted Amide Bond Formation
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, a scaffold of significant interest in medicinal chemistry and drug discovery. Pyrazole-based compounds are core structures in numerous pharmacologically active agents, demonstrating a wide array of biological activities including anticancer and anti-inflammatory properties.[1][2][3] This guide details a two-stage synthetic route, beginning with the preparation of the key intermediate, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, followed by a highly efficient, microwave-assisted amide bond formation. The application of Microwave-Assisted Organic Synthesis (MAOS) dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and often allowing for cleaner reactions.[4][5][6] The protocol leverages the potent coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate rapid and clean conversion to the target carboxamide.
Introduction: The Significance of Pyrazole Carboxamides and Microwave Synthesis
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the structural basis for a multitude of therapeutic agents.[3][7] The carboxamide functional group, in particular, is present in over 25% of existing pharmaceuticals, valued for its ability to form stable hydrogen bonds and interact with biological targets.[8] The combination of these two moieties in structures like 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide creates a molecule with high potential for biological activity, making its efficient synthesis a key objective for researchers.[1][9]
Conventional synthesis methods often rely on prolonged heating under reflux, which can lead to side product formation and significant energy expenditure. Microwave-assisted synthesis offers a transformative alternative. By using microwave irradiation, energy is directly and efficiently coupled with polar molecules in the reaction mixture, leading to rapid, uniform heating.[6] This technique not only accelerates reaction rates by orders of magnitude but also frequently enhances product purity and yield.[4][10] For amide bond formation, microwave heating combined with modern coupling reagents like HATU provides a powerful platform for rapid library synthesis and lead optimization in drug development programs.[11]
Reaction Scheme and Mechanism
The synthesis is performed in two primary stages:
Stage 1: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid (2)
This stage involves the hydrolysis of the corresponding methyl ester (1) to yield the necessary carboxylic acid intermediate (2) .[12]
Stage 2: Microwave-Assisted Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide (3)
The carboxylic acid (2) is coupled with an ammonia source using HATU as the activating agent and DIPEA as a non-nucleophilic base under controlled microwave irradiation.
Mechanism of HATU-Mediated Amide Coupling
The efficiency of this reaction hinges on the role of HATU. The process involves two key steps:
-
Activation of the Carboxylic Acid: The carboxylate, formed by the deprotonation of the carboxylic acid (2) by DIPEA, attacks the electrophilic HATU reagent. This forms a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: Ammonia, generated in situ from ammonium chloride and excess DIPEA, acts as the nucleophile. It attacks the activated carbonyl carbon of the intermediate, leading to the formation of the tetrahedral intermediate, which then collapses to yield the stable amide product (3) and a urea byproduct.
Microwave irradiation accelerates this process by efficiently overcoming the activation energy barriers through rapid dielectric heating.[6]
// Nodes CarboxylicAcid [label="Pyrazole-COOH (2)\n+ DIPEA"]; ActivatedEster [label="Activated O-Acylisourea\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ammonia [label="NH₃ (from NH₄Cl\n+ DIPEA)"]; Tetrahedral [label="Tetrahedral\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Pyrazole-CONH₂ (3)\n+ Byproducts", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges CarboxylicAcid -> ActivatedEster [label=" + HATU \n - DIPEA·H⁺"]; ActivatedEster -> Tetrahedral [label=" Nucleophilic Attack"]; Ammonia -> Tetrahedral; Tetrahedral -> Product [label=" Collapse"]; }
Materials and Equipment
| Reagent | CAS Number | Formula | Notes |
| Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate | 133139-44-3 | C₁₂H₁₂N₂O₂ | Starting material for Stage 1 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 1310-66-3 | LiOH·H₂O | Reagent grade, ≥98% |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 1N aqueous solution |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | Reagent grade, ≥99.5% |
| HATU | 148893-10-1 | C₁₀H₁₅F₆N₆OP | Amide coupling reagent, ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | Anhydrous, ≥99.5% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS grade, for extraction |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | NaHCO₃ | Aqueous solution |
| Brine (Saturated NaCl Solution) | 7647-14-5 | NaCl | Aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | For drying organic layers |
Equipment:
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator) with 10 mL reaction vials and magnetic stir bars.
-
Round-bottom flasks, magnetic stirrer hotplate, condenser.
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel).
-
Rotary evaporator.
-
Filtration apparatus (Büchner funnel).
-
Analytical balance.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (2)
This protocol is adapted from established literature procedures.[12]
-
Dissolution: In a 100 mL round-bottom flask, dissolve methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.0 g, 4.62 mmol) in a solvent mixture of ethanol (15 mL) and water (15 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (0.48 g, 11.55 mmol, 2.5 equiv.) to the solution.
-
Reaction: Heat the mixture to 50°C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup (Quenching): Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Workup (Acidification): Dilute the remaining aqueous residue with water (20 mL). Carefully acidify the aqueous phase with 1N HCl until the pH is less than 3. A white solid should precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold water, and dry it under high vacuum. This affords 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (2) as a white solid.
Protocol B: Microwave-Assisted Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide (3)
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add:
-
1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (2) (101 mg, 0.5 mmol, 1.0 equiv.)
-
HATU (228 mg, 0.6 mmol, 1.2 equiv.)
-
Ammonium chloride (40 mg, 0.75 mmol, 1.5 equiv.)
-
-
Solvent and Base Addition: Add anhydrous DMF (3 mL) to the vial, followed by DIPEA (0.26 mL, 1.5 mmol, 3.0 equiv.).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture under the following conditions:
-
Temperature: 100°C
-
Time: 10 minutes
-
Power: Dynamic (power is adjusted to maintain target temperature)
-
Stirring: High
-
-
Workup (Quenching): After the reaction is complete and the vial has cooled, pour the reaction mixture into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).
-
Workup (Extraction): Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Workup (Washing): Wash the combined organic layers sequentially with saturated NaHCO₃ solution (20 mL), water (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product (3) .
// Nodes Start1 [label="Stage 1: Hydrolysis\n(Ester 1, LiOH)"]; Acid [label="Isolate Carboxylic Acid (2)\n(Acidification, Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; Start2 [label="Stage 2: Microwave Rxn\n(Acid 2, HATU, NH₄Cl, DIPEA in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(EtOAc Extraction, Washes)"]; Purify [label="Purification\n(Recrystallization)"]; Final [label="Final Product (3)\n(1-methyl-3-phenyl-1H-\npyrazole-5-carboxamide)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start1 -> Acid; Acid -> Start2; Start2 -> Workup; Workup -> Purify; Purify -> Final; }
Results and Discussion
Causality Behind Experimental Choices:
-
Solvent: DMF is an ideal solvent for microwave-assisted synthesis due to its high boiling point and large dielectric constant, which allows for efficient absorption of microwave energy and rapid heating.[13]
-
Coupling Agent: HATU is a superior coupling agent for its high reactivity and low propensity for side reactions.[14] It enables the reaction to proceed quickly and cleanly, often leading to higher yields compared to carbodiimide-based reagents, especially under microwave conditions.[15]
-
Base: DIPEA is used as a non-nucleophilic organic base. Its role is twofold: first, to deprotonate the carboxylic acid, facilitating its reaction with HATU, and second, to liberate free ammonia from ammonium chloride. A non-nucleophilic base is critical to prevent it from competing with ammonia in attacking the activated ester.
-
Microwave Parameters: A temperature of 100°C for 10 minutes is a robust starting point for this type of transformation. It provides sufficient thermal energy to drive the reaction to completion rapidly without causing significant degradation of the reagents or products.
Expected Results:
Following this protocol, the target compound is expected to be synthesized in good to excellent yields.
| Parameter | Value |
| Reactant (Acid) Scale | 0.5 mmol |
| Microwave Time | 10 minutes |
| Microwave Temperature | 100 °C |
| Typical Yield | 75-90% |
| Appearance | White to off-white solid |
| Purity (Post-Purification) | >95% (by NMR/LC-MS) |
Characterization: The structure of the final product, 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the methyl group, the phenyl protons, the pyrazole proton, and two distinct signals for the -CONH₂ protons.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass ([M+H]⁺) should be observed. For C₁₁H₁₁N₃O, the expected m/z is 202.09.
-
FT-IR: Look for characteristic C=O stretching (amide I band) and N-H stretching vibrations.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
HATU is a potentially explosive reagent and should be handled with care. Avoid shock, friction, and excessive heat.
-
DIPEA and DMF are irritants. Avoid inhalation and contact with skin.
-
Microwave reactors operate under high pressure and temperature. Ensure the reaction vial is not filled beyond the recommended volume and that the cap is sealed correctly. Always follow the manufacturer's operational guidelines.
References
- ChemicalBook. (n.d.). 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis.
- Vommina, V. S., & Naremaddepalli, S. S. (2005). Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 44(7), 1509-1511.
- ResearchGate. (n.d.). Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt.
- Sangani, C. B., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 280, 116917.
- MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758.
- Kim, J., et al. (2022). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. Drug Development Research, 83(7), 1600-1612.
- Bentham Science. (2020). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Letters in Organic Chemistry, 17(8).
- IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6).
- Bayrak, H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2372793.
- Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(16), 6657-6669.
- J-Stage. (2016). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 64(12), 1731-1738.
- Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. In Microwave-Assisted Synthesis of Heterocycles.
- PMC. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.
- DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54.
- MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(22), 1-25.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Kidwai, M., Aryal, R. K., & Kukreja, S. (2006). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 45(3), 718-720.
- ResearchGate. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
Sources
- 1. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. benthamscience.com [benthamscience.com]
- 9. Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. books.rsc.org [books.rsc.org]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Welcome to the technical support guide for the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, with a specific focus on the identification, control, and troubleshooting of impurities. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to prevent future occurrences.
Overview of the Primary Synthetic Pathway
The most prevalent synthetic route to 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves a multi-step process, typically starting with a Claisen condensation to form a 1,3-dicarbonyl intermediate, followed by a Paal-Knorr type pyrazole synthesis via cyclocondensation with methylhydrazine. The resulting pyrazole ester is then converted to the final carboxamide. Each stage presents a unique impurity profile that must be understood and controlled.
Caption: Primary synthetic route and formation of a key regioisomeric impurity.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and analysis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide.
Category 1: Process-Related Impurities (Side Reactions)
Question 1: My NMR/LC-MS analysis shows a significant isomeric impurity that co-elutes closely with my main product. What is it and how can I prevent it?
Answer: This is the most common process-related impurity and is almost certainly the 1-methyl-5-phenyl-1H-pyrazole-3-carboxamide regioisomer.
-
Causality: This impurity arises during the cyclocondensation step between the unsymmetrical 1,3-dicarbonyl precursor (e.g., an ester of benzoylpyruvic acid) and methylhydrazine. Methylhydrazine has two distinct nitrogen atoms (N1 and N2), and initial condensation can occur at either the C1 or C3 carbonyl of the dicarbonyl compound. While electronic and steric factors generally favor the formation of the desired 5-carboxy isomer, the reaction is rarely perfectly selective[1]. The kinetic and thermodynamic stability of the intermediates can influence the final isomer ratio[1][2].
-
Troubleshooting & Prevention:
-
Control Reaction Temperature: Lowering the temperature of the cyclocondensation reaction can often enhance regioselectivity by favoring the thermodynamically more stable product. Experiment with running the reaction at 0°C or even lower before allowing it to slowly warm to room temperature.
-
pH Control: The pH of the reaction medium can influence which nitrogen of methylhydrazine is more nucleophilic. Acidic conditions can protonate the more basic N1, potentially directing the reaction pathway. A systematic screen of pH (from acidic, like acetic acid, to neutral) is recommended.
-
Purification: If the isomer has already formed, careful chromatographic purification is necessary. Due to their similar polarity, a high-resolution flash chromatography system with a shallow gradient or preparative HPLC may be required.
-
Question 2: I observe a byproduct with a mass corresponding to the loss of the amide group and addition of a methoxy group. What happened?
Answer: You are likely observing unreacted starting material, Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate .
-
Causality: This impurity indicates an incomplete amidation reaction. Amidation of esters can be a slow equilibrium-driven process, especially if using aqueous ammonia where competitive hydrolysis can occur. Insufficient reaction time, low temperature, or inefficient removal of the alcohol byproduct (methanol) can lead to significant amounts of residual ester.
-
Troubleshooting & Prevention:
-
Drive the Reaction to Completion: Use a sealed "bomb" reactor to heat the reaction above the boiling point of the solvent (e.g., methanol with ammonia) to increase the reaction rate.
-
Use Anhydrous Conditions: Employing anhydrous ammonia in an appropriate organic solvent can prevent side reactions and push the equilibrium forward.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting ester before workup. If the reaction stalls, consider adding fresh reagent or increasing the temperature.
-
Category 2: Degradation-Related Impurities
Question 3: A new, more polar peak is appearing in my HPLC chromatogram upon storage of my final product, especially in solution. The mass matches a molecular weight of 202.21 g/mol . What is this degradant?
Answer: This is a classic case of product degradation. The impurity is 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid [3], formed via hydrolysis of the carboxamide functional group.
-
Causality: Amides are susceptible to hydrolysis to their corresponding carboxylic acids under both acidic and basic conditions, and this process can be catalyzed by trace amounts of acid or base, or even occur slowly in neutral water over time, especially with heating[4][5][6]. The presence of moisture in the storage solvent or atmosphere is the primary cause.
-
Troubleshooting & Prevention:
-
Ensure Anhydrous Storage: Store the solid compound in a desiccator over a drying agent. For solutions, use anhydrous solvents and store under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control During Workup: During the final purification and isolation steps, avoid exposing the product to strongly acidic or basic aqueous solutions for prolonged periods. If an acid or base wash is necessary, perform it quickly at low temperatures and immediately neutralize.
-
Removal of the Impurity: The carboxylic acid impurity can be easily removed. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., 5% sodium bicarbonate solution). The acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while the neutral amide product remains in the organic layer.
-
Impurity Profile Summary
The table below summarizes the key potential impurities, their origin, and identifying characteristics.
| Impurity Name | Structure (SMILES) | Molecular Weight ( g/mol ) | Potential Origin | Key Analytical Signature (LC-MS) |
| Target Product | Cn1nc(c(c1)C(=O)N)c2ccccc2 | 201.22 | - | M+H⁺ = 202.2 |
| Regioisomeric Impurity | Cn1c(c(cn1)C(=O)N)c2ccccc2 | 201.22 | Side Reaction | M+H⁺ = 202.2 (Identical mass, different retention time) |
| Carboxylic Acid Degradant | Cn1nc(c(c1)C(=O)O)c2ccccc2 | 202.21 | Hydrolysis | M+H⁺ = 203.2[7] |
| Ester Precursor | Cn1nc(c(c1)C(=O)OC)c2ccccc2 | 216.22 | Incomplete Reaction | M+H⁺ = 217.2 |
Analytical & Purification Protocols
Protocol 1: General Purpose HPLC Method for Impurity Profiling
This method provides a starting point for separating the target compound from its primary impurities. Optimization will be required for baseline resolution.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: Carboxylic Acid Degradant (most polar, earliest elution) -> Target Product -> Regioisomeric Impurity -> Ester Precursor (least polar, latest elution).
Modern analytical techniques such as UPLC, LC-MS, and NMR spectroscopy are essential for definitive identification and characterization of these impurities[8][9][10].
Protocol 2: Extractive Removal of Carboxylic Acid Impurity
-
Dissolve the impure solid in a suitable organic solvent (e.g., Ethyl Acetate, 10-20 mL per gram of solid).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the sodium salt of the acidic impurity.
-
Repeat the wash with NaHCO₃ solution one more time.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to recover the purified product.
Troubleshooting Logic Flowchart
This diagram provides a systematic approach to identifying an unknown peak observed during analysis.
Caption: A decision-making workflow for impurity identification using LC-MS data.
References
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]
-
Unknown. (n.d.). unit (9) carboxylic acids, esters, amines, and amides. Retrieved from [Link]
-
Holmquist, C. R., et al. (n.d.). Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]
-
J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, July 29). 08.07 Hydrolysis and Dehydration of Amides [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Retrieved from [Link]
-
IJRAR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
PMC. (n.d.). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Retrieved from [Link]
-
MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Merck. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
-
IJNRD.org. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]
-
PMC. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. Retrieved from [Link]
-
Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Utrecht University. (n.d.). Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. Retrieved from [Link]
-
ACG Publications. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. Retrieved from [Link]
-
ScienceDirect. (2013). Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vvc.edu [vvc.edu]
- 6. youtube.com [youtube.com]
- 7. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Optimizing Purification of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Welcome to the technical support guide for the purification of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you overcome common purification challenges and ensure the highest possible purity of your final compound.
The purity of an active pharmaceutical ingredient (API) or a lead compound is paramount for accurate biological testing and clinical success. 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, a member of the versatile pyrazole class of heterocycles, often requires robust purification to remove starting materials, reagents, and reaction byproducts. This guide offers a structured approach to troubleshooting common issues and answers frequently asked questions regarding the purification workflow.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide in a direct question-and-answer format.
Q1: My crude product is a persistent oil or sticky solid that won't crystallize. What are the likely causes and solutions?
Answer:
This is a frequent issue, often pointing to the presence of residual solvents or impurities that are depressing the melting point and inhibiting lattice formation.
Probable Causes & Solutions:
-
Residual Solvent: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO, toluene) can be difficult to remove.
-
Solution: Co-evaporate the crude material with a lower-boiling point solvent in which your compound is soluble but the impurity is not, such as dichloromethane (DCM) or ethyl acetate (EtOAc). Repeat this 2-3 times. Following this, dry the material under high vacuum for an extended period (12-24 hours), possibly with gentle heating if the compound is thermally stable.
-
-
Unreacted Starting Materials: The most common impurity is often the unreacted precursor, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.[1] Its acidic nature can interfere with crystallization.
-
Solution: Perform an acidic/basic aqueous workup. Dissolve the crude oil in an organic solvent like EtOAc or DCM. Wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, pulling it into the aqueous layer. Follow with a water wash and a brine wash to remove residual salts, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[2]
-
-
Excess Reagents: If an activating agent like thionyl chloride was used to form an acid chloride intermediate, residual amounts can lead to degradation.[2][3]
-
Solution: A careful aqueous quench and workup, as described above, is typically sufficient to remove or hydrolyze these reagents.
-
Q2: I'm seeing multiple spots on my TLC, and one impurity is co-eluting or very close to my product spot during column chromatography. How can I improve separation?
Answer:
Achieving good separation on a silica gel column is highly dependent on the mobile phase composition when dealing with compounds of similar polarity.[4]
Probable Causes & Solutions:
-
Suboptimal Mobile Phase Polarity: The polarity of your eluent may be too high, causing all compounds to move too quickly up the column, or too low, resulting in broad peaks and long elution times.
-
Solution 1: Adjust the Solvent Ratio. The go-to mobile phase for pyrazole derivatives is often a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5] If your Rf is too high (>0.5), decrease the proportion of ethyl acetate. If it's too low (<0.2), increase it. For very close spots, a shallow gradient (e.g., starting at 10% EtOAc in hexanes and slowly increasing to 40%) is often more effective than an isocratic (fixed concentration) elution.[4]
-
Solution 2: Change Solvent System. If adjusting the ratio doesn't work, introduce a third solvent with different properties. For example, adding 1-2% methanol or isopropanol to a DCM/hexanes mixture can alter the selectivity of the separation. For amides, which can exhibit strong hydrogen bonding, using an eluent system containing a small amount of an alcohol can be beneficial.
-
-
Compound Overloading: Loading too much crude material onto the column is a common cause of poor separation.
-
Solution: As a rule of thumb, the amount of crude material should be about 1-2% of the mass of the silica gel in the column (e.g., 100-200 mg of crude on a column with 10 g of silica). For difficult separations, this ratio should be even lower.
-
-
Sample Loading Technique: Loading the sample dissolved in a strong solvent can cause band broadening.
-
Solution: Use the "dry loading" method.[4] Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol), add a small amount of silica gel (2-3x the mass of your compound), and evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded on top of your packed column.
-
Q3: My recrystallization yield is extremely low, or the product "oils out" instead of forming crystals. What can I do?
Answer:
This indicates a problem with solvent choice or cooling rate. The ideal recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at room temperature or below.[6]
Probable Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent may be too good (high solubility at all temperatures) or too poor (low solubility even when hot).
-
Solution 1: Single Solvent Screening. Test the solubility of a small amount of your product in various solvents. Good candidates for amides include polar solvents like ethanol, isopropanol, or acetonitrile.[6] A successful test will show the solid dissolving upon heating and precipitating upon cooling.
-
Solution 2: Binary Solvent System. This is a powerful technique for compounds with challenging solubility profiles.[7] Dissolve your compound in a minimal amount of a "good" solvent (one it's highly soluble in, e.g., DCM or hot ethanol). Then, add a "poor" or "anti-solvent" (one it's insoluble in, e.g., hexanes or cold water) dropwise at an elevated temperature until you see persistent cloudiness. Allow the solution to cool slowly. The gradual change in solvent polarity will induce crystallization.
-
-
Cooling Too Rapidly: Placing the hot solution directly into an ice bath can cause the product to crash out as an amorphous solid or oil.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Inducing crystallization by scratching the inside of the flask with a glass rod can be helpful. Once crystals begin to form or the solution has reached room temperature, it can then be placed in an ice bath or refrigerator to maximize yield.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best primary purification strategy for this compound: recrystallization or flash chromatography?
Answer: The choice depends on the scale of your reaction and the nature of the impurities. The following diagram outlines a decision-making workflow.
Caption: Purification Strategy Decision Tree.
-
Recrystallization is often the method of choice for amides when feasible.[6] It is highly efficient for removing small amounts of impurities from a large amount of product, is generally less labor-intensive than chromatography, and is more easily scalable. It is ideal when your crude product is already >90% pure.
-
Flash Column Chromatography is superior when the crude mixture contains multiple components with similar polarities or significant amounts of several different impurities.[4] It offers much higher resolving power but is often lower throughput and requires more solvent.
Q2: How do I select an optimal solvent system for flash column chromatography?
Answer: The process is empirical and relies on Thin Layer Chromatography (TLC) for rapid screening.
-
Start with a Standard System: For pyrazole derivatives, a mixture of hexanes and ethyl acetate is an excellent starting point.[5]
-
Screen Polarity: Spot your crude material on 3-4 TLC plates and run them in chambers containing different ratios of your chosen solvents (e.g., 9:1, 7:3, 1:1 Hexanes:EtOAc).
-
Target an Rf Value: The ideal Rf (Retention Factor) for your desired compound is between 0.3 and 0.4 . This Rf value generally ensures that the compound will elute from the column in a reasonable number of column volumes without being too close to the solvent front or taking too long to elute.
-
Assess Separation: Examine the TLC plates under a UV lamp. The solvent system that shows the largest separation (ΔRf) between your product spot and the nearest impurity spots is the best choice for your column. If separation is poor in all systems, consider alternative solvent systems as mentioned in the troubleshooting section.
Q3: What analytical techniques are essential for confirming the purity of my final product?
Answer: A combination of techniques is required to unequivocally confirm both the identity and purity of your compound.
| Technique | Purpose | What to Look For |
| ¹H and ¹³C NMR | Structural Confirmation & Purity | Correct chemical shifts, integration values, and coupling constants consistent with the target structure. Absence of signals corresponding to impurities (e.g., residual solvents, starting materials).[5][8] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | A peak corresponding to the correct molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).[1] |
| Melting Point (m.p.) | Purity Assessment | A sharp melting point range (typically < 2 °C). Impure compounds exhibit a depressed and broad melting point range.[5] |
| High-Performance Liquid Chromatography (HPLC) | High-Resolution Purity Check | A single, sharp peak for the main component. This is the gold standard for quantitative purity assessment (e.g., >95%, >99%).[4] |
Part 3: Key Experimental Protocols
Protocol 1: Recrystallization using a Binary Solvent System
This protocol is ideal when finding a single suitable recrystallization solvent is difficult.[7]
Objective: To purify 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide using a good/poor solvent pair (e.g., Ethanol/Water).
Materials:
-
Crude 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
-
"Good" solvent: Ethanol (EtOH)
-
"Poor" solvent: Deionized Water
-
Erlenmeyer flask, hot plate/stirrer, condenser, filter funnel, filter paper
Procedure:
-
Place the crude solid into an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the "good" solvent (Ethanol) to the flask, just enough to create a slurry.
-
Heat the mixture to a gentle reflux with stirring. Continue adding the "good" solvent dropwise until all the solid has just dissolved. Do not add a large excess.
-
While maintaining the temperature, add the "poor" solvent (Water) dropwise until the solution becomes faintly and persistently cloudy (turbid).
-
If too much anti-solvent is added, clarify the solution by adding a few drops of the "good" solvent until it is clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture.
-
Dry the crystals under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
Objective: To purify the target compound from multiple impurities using silica gel chromatography.[4][5]
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture, determined by TLC)
-
Collection tubes/flasks
Procedure:
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the silica bed is compact and level.
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimum volume of a suitable solvent (e.g., DCM). Add silica gel (approx. 2-3 times the weight of your crude product) and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Gently add a layer of sand on top to prevent disturbance.
-
Elution: Carefully add the mobile phase to the column. Using positive air pressure, begin eluting the column. Start with a less polar solvent mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity (e.g., to 20%, 30% EtOAc) if a gradient elution is required.
-
Fraction Collection: Collect fractions in test tubes or flasks. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified compound.
References
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
Wang, S., et al. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Retrieved from [Link]
-
Ashraf, M., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Retrieved from [Link]
- Nelli, S., et al. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
-
Gümüş, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. Retrieved from [Link]
Sources
- 1. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
Resolving stability issues of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide in solution
This guide is designed for researchers, scientists, and drug development professionals to address and resolve common stability issues encountered with 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide in solution. By understanding the underlying chemical principles and employing systematic troubleshooting, you can ensure the integrity and reproducibility of your experimental results.
Troubleshooting Guide: Addressing In-Experiment Stability Issues
This section provides direct answers and actionable solutions to specific problems you might encounter during your work with 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide.
Question 1: I've observed a time-dependent decrease in the concentration of my compound in an aqueous buffer. What is the likely cause and how can I mitigate it?
Answer: The most probable cause of concentration loss in aqueous solution is the hydrolysis of the carboxamide functional group. Amide bonds are susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions, yielding the corresponding carboxylic acid (1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid) and ammonia.[1] The pyrazole ring itself is generally stable to hydrolysis.[1]
Causality and Mitigation Strategies:
-
pH-Dependent Hydrolysis: The rate of amide hydrolysis is significantly influenced by pH.[2] At neutral pH (around 7), the reaction is typically slow. However, the rate increases substantially in both acidic (pH < 5) and basic (pH > 8) conditions.
-
Troubleshooting Steps:
-
pH Control: The most critical step is to maintain the pH of your solution within a stable range, ideally between 6 and 8, where the rate of hydrolysis is minimal. The use of a suitable buffer system is essential.
-
Buffer Selection: Choose a buffer system with a pKa close to your target pH to ensure adequate buffering capacity. Phosphate or citrate buffers are common choices. Be aware that some buffer components can potentially catalyze degradation, so it is advisable to test a few different buffer systems.
-
Temperature Control: Hydrolysis, like most chemical reactions, is accelerated by higher temperatures. If your experimental conditions permit, store your solutions at reduced temperatures (e.g., 4°C) to slow down the degradation rate. For long-term storage, consider freezing (-20°C or -80°C), but be mindful of potential freeze-thaw stability issues.
-
Aprotic Solvents: If your experimental design allows, consider preparing stock solutions in a compatible aprotic solvent such as DMSO or ethanol, where hydrolysis cannot occur. You can then make fresh dilutions into your aqueous experimental medium immediately before use.
-
Question 2: My solution of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide changes color and I see new peaks in my HPLC analysis after exposure to light. What is happening?
Answer: This observation strongly suggests that your compound is undergoing photodegradation. While pyrazole derivatives are often noted for their relative photostability compared to other heterocyclic compounds, exposure to light, particularly in the UV spectrum, can induce photochemical reactions.[3]
Causality and Mitigation Strategies:
-
Photochemical Reactions: UV and sometimes visible light can provide the energy to excite electrons in the molecule, leading to bond cleavage, rearrangement, or reaction with other components in the solution.[3][4]
-
Troubleshooting Steps:
-
Protect from Light: The simplest and most effective solution is to protect your samples from light at all stages of your experiment. Use amber-colored vials or wrap your containers in aluminum foil.
-
Work in Low-Light Conditions: When preparing and handling solutions, work in a fume hood with the light off or under yellow light to minimize exposure.
-
Photostability Assessment: If your application requires exposure to light, it is crucial to perform a formal photostability study as outlined in the ICH Q1B guidelines.[3][5][6] This involves exposing the compound in solution to a controlled source of UV and visible light and monitoring for degradation.
-
Formulation with UV Absorbers: For formulated products, the inclusion of excipients that act as UV absorbers can offer protection. However, this is a more advanced formulation strategy.
-
Question 3: I am developing a formulation and have noticed precipitation or a loss of potency when I mix my compound with certain excipients. How do I identify and resolve these compatibility issues?
Answer: Excipient incompatibility can manifest as physical changes (precipitation, color change) or chemical degradation. These interactions can be complex and are critical to address during formulation development.[7][8]
Causality and Mitigation Strategies:
-
Chemical Incompatibility: Reactive functional groups on excipients can directly react with your compound. For example, excipients with acidic or basic properties can alter the micro-pH of the formulation, accelerating hydrolysis. Oxidizing agents or reactive impurities in excipients can also lead to degradation.
-
Physical Incompatibility: The excipient may alter the solubility of your compound in the formulation, leading to precipitation.
-
Troubleshooting Steps:
-
Systematic Excipient Compatibility Study: Conduct a systematic study by preparing binary mixtures of your active pharmaceutical ingredient (API) with each proposed excipient. These mixtures should be stored under accelerated stability conditions (e.g., elevated temperature and humidity) and analyzed at set time points for the appearance of degradants or changes in physical properties.
-
Inert Excipient Selection: Favor the use of excipients with a low reactivity profile. For example, if you suspect pH-related issues, avoid highly acidic or basic excipients.
-
Moisture Control: The presence of water can facilitate many degradation reactions. Use excipients with low water content and consider including a desiccant in the packaging for solid formulations.[9]
-
Analytical Monitoring: Utilize a stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection, to separate and quantify your parent compound and any new degradation products that form.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide?
A1: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Hydrolysis: Cleavage of the amide bond to form 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. This is often the most significant pathway in aqueous solutions and is pH-dependent.
-
Photodegradation: A variety of reactions can occur upon exposure to light, potentially leading to isomerization, oxidation, or fragmentation of the molecule. The specific products would need to be identified through a forced degradation study.
-
Oxidation: The pyrazole ring and phenyl group can be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that generate reactive oxygen species.
| Degradation Pathway | Primary Stress Condition | Key Influencing Factors | Primary Degradation Product (Predicted) |
| Hydrolysis | Presence of water | pH (accelerated at low and high pH), Temperature | 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid |
| Photodegradation | Exposure to UV/Visible Light | Wavelength and intensity of light, solvent, presence of photosensitizers | Varies (e.g., isomers, photo-oxidation products) |
| Oxidation | Presence of oxidizing agents (e.g., peroxides, metal ions) | Oxygen concentration, light, temperature | Hydroxylated or ring-opened species |
Q2: How should I store my stock solution of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide?
A2: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent like DMSO or ethanol. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light in tightly sealed containers. When preparing aqueous working solutions, use the stock solution to make a fresh dilution immediately before your experiment.
Q3: How can I perform a forced degradation study to understand the stability of my compound?
A3: A forced degradation (or stress testing) study is essential to identify potential degradation products and establish a stability-indicating analytical method.[3] Here is a general protocol:
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide under various stress conditions.
Materials:
-
1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV or PDA detector
-
Photostability chamber (ICH Q1B compliant)
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Analyze samples at specified time points by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, place a solution of the compound (in a suitable solvent) in the oven.
-
Analyze the solid (dissolved in solvent) and the solution at specified time points.
-
-
Photodegradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][5]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Use a stability-indicating HPLC method (see example below) to analyze all samples.
-
Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks (degradants).
-
Aim for 5-20% degradation of the parent compound to ensure that significant degradation products are formed without being excessive.
-
Starting Point for a Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 90% A, ramp to 10% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Note: This method is a starting point and must be validated for your specific application to ensure it can separate the parent compound from all potential degradation products.
Visualizing Degradation Pathways
The following diagrams illustrate the primary hydrolytic degradation pathway and a general workflow for troubleshooting stability issues.
Caption: Acid or base-catalyzed hydrolysis of the amide bond.
Caption: Systematic approach to diagnosing and resolving stability issues.
References
-
ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency; 1996. [Link]
-
European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Published January 1, 1998. [Link]
-
Li J, He X, Xu Y, et al. Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. AAPS PharmSciTech. 2014;15(5):1201-1209. [Link]
-
Smith RM, Hansen DE. The pH-rate profile for the hydrolysis of a peptide bond. J Am Chem Soc. 1998;120(35):8910-8913. [Link]
-
Sultana N, Arayne MS, Shafi N. Development and validation of a stability-indicating HPLC method for the simultaneous determination of pyrazinamide, ofloxacin, and levofloxacin in pharmaceutical formulations. Journal of AOAC International. 2011;94(1):114-121. [Link]
-
Caron. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]
-
IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
-
Chandrasekhar V, Thilagar P, Senapati T. Transition Metal‐Assisted Hydrolysis of Pyrazole‐Appended Organooxotin Carboxylates Accompanied by Ligand Transfer. European Journal of Inorganic Chemistry. 2007;2007(22):3521-3530. [Link]
-
Labinsights. Regulatory Guidelines for API-Excipient Compatibility Studies. Published May 8, 2023. [Link]
-
Active Pharmaceutical Ingredient Compatibility Ensuring Safe Drug Formulations. LinkedIn. Published July 25, 2023. [Link]
-
Maresca A, Supuran CT. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. International Journal of Molecular Sciences. 2020;21(11):3936. [Link]
-
S. S. Shaik, et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. 2014;6(8):3846-3852. [Link]
-
Gümüş M, et al. Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Molecules. 2024;29(3):702. [Link]
-
Thumar NM, Kaneria AA, Vadodaria M, Ladva K. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. 2016;8(2):662-667. [Link]
-
Nagarajan B, et al. STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. International Journal of Engineering and Science Invention. 2022;6(3):1-10. [Link]
-
LibreTexts. 17.6: Hydrolysis of Esters and Amides. Chemistry LibreTexts. Published January 15, 2021. [Link]
-
Zhang J, et al. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin. 2017;65(1):77-85. [Link]
-
Lather V, et al. Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Journal of Medicinal Chemistry & Toxicology. 2017;2(1):47-54. [Link]
-
Preston S, et al. 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Journal of Medicinal Chemistry. 2021;64(1):840-844. [Link]
-
Monash University. 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. [Link]
- Google Patents.
-
PubChem. N-methyl-3-phenyl-1H-pyrazole-5-carboxamide. [Link]
-
NIST. 1H-Pyrazole, 3-methyl-5-phenyl-. NIST Chemistry WebBook. [Link]
-
Al-Qaraghuli MM, Al-Qaraghuli AA, Al-Ani FF. Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. Catalysts. 2022;12(1):103. [Link]
Sources
- 1. scirp.org [scirp.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. WO2017193063A1 - Modulators of the integrated stress pathway - Google Patents [patents.google.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. granthaalayahpublication.org [granthaalayahpublication.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. ikev.org [ikev.org]
Enhancing reaction kinetics for pyrazole-5-carboxamide derivatives
Ticket ID: PYR-KIN-005 Subject: Enhancing Reaction Kinetics & Yields for Pyrazole-5-Carboxamide Derivatives Assigned Specialist: Senior Application Scientist
Status: Open
User Issue: "My amide coupling at the pyrazole C5 position is stalling. I'm seeing low conversion (<40%) with standard EDC/HOBt conditions, especially when the N1 position has a bulky substituent (e.g., t-butyl or phenyl). Reaction times are excessive (24h+)."
Executive Summary
The C5 position of a pyrazole ring is notoriously difficult to functionalize due to the "ortho-like" steric clash with the substituent at the N1 position. Standard carbodiimide couplings (EDC/DCC) often fail here because the active ester intermediate is too short-lived or sterically inaccessible to the amine nucleophile.
This guide provides three escalated protocols to overcome this kinetic barrier:
-
Switching to Phosphonic Anhydrides (T3P) for sterically demanding couplings.
-
The "Nuclear Option" (Acid Chlorides) for unreactive anilines.
-
Microwave Acceleration to overcome high activation energy (
).
Module 1: Coupling Agent Selection (The "Engine")
Q: Why is EDC/HOBt failing? A: The active ester formed by EDC is susceptible to hydrolysis and rearrangement (N-acylurea formation) if the amine attack is slow. In pyrazole-5-carboxylic acids, the N1-substituent shields the carbonyl carbon, slowing down the amine approach. You need a reagent that forms a more stable, yet highly reactive intermediate.
Recommendation: Switch to T3P (Propylphosphonic Anhydride) T3P is superior for hindered systems because it acts as a kinetic dehydrating agent that drives the equilibrium toward the amide. Unlike HATU, it does not generate guanidinium byproducts that complicate purification.
Protocol: T3P Coupling
-
Dissolve Pyrazole-5-carboxylic acid (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF (Green solvent alternative).
-
Add Base: Pyridine (3.0 eq) or DIPEA (3.0 eq). Note: Pyridine often gives higher yields with T3P due to acylation catalysis.
-
Add T3P: Add T3P (50% w/w in EtOAc, 1.5–2.0 eq) dropwise at 0°C.
-
Reaction: Allow to warm to RT. Stir for 2–4 hours.
-
Workup: Wash with water, 1M HCl, and sat. NaHCO₃. The T3P byproduct is water-soluble.
Visualizing the Activation: The diagram below illustrates why T3P and HATU are kinetically distinct.
Caption: Activation pathway showing the Rate Determining Step (RDS) where steric hindrance at the N1-position blocks the amine attack.
Module 2: The "Nuclear Option" (Acid Chlorides)
Q: Even T3P is too slow. What is the absolute most reactive method? A: Convert the carboxylic acid to an acid chloride. This removes the dependence on "activation equilibrium" entirely. This is essential if your amine partner is an electron-deficient aniline (e.g., sulfonamide-substituted anilines).
Protocol: Oxalyl Chloride Activation
Warning: Generates HCl and CO/CO₂ gas.[1] Perform in a fume hood.
-
Suspension: Suspend Pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Catalyst: Add 1–2 drops of DMF (Critical for forming the Vilsmeier-Haack intermediate).
-
Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases and solution clears.
-
Concentration: Evaporate solvent completely (remove excess oxalyl chloride) to yield the crude acid chloride.
-
Coupling: Redissolve in DCM. Add Amine (1.1 eq) and Et₃N (2.5 eq). Stir 2–16 hours.[1]
Data Comparison: Coupling Efficiency
| Method | Reagent | Reaction Time | Yield (Steric System)* | Workup Difficulty |
| Standard | EDC / HOBt | 24–48 h | 30–45% | High (Urea byproducts) |
| Enhanced | HATU / DIPEA | 4–12 h | 65–80% | High (Tetramethylurea removal) |
| Optimized | T3P / Pyridine | 2–6 h | 85–92% | Low (Water soluble) |
| Aggressive | Oxalyl Chloride | 2–4 h | 90–95% | Medium (Moisture sensitive) |
*Yields based on N1-phenyl-pyrazole-5-carboxylic acid coupling with aniline.
Module 3: Process Intensification (Microwave)
Q: Can I just heat the reaction to make it go faster?
A: Yes, but conventional reflux often leads to decarboxylation of pyrazole-5-carboxylic acids. Microwave irradiation is superior because it provides rapid, uniform heating that overcomes the activation energy (
Protocol: Microwave-Assisted Amidation
-
Vessel: 10 mL sealed microwave vial.
-
Solvent: DMF or NMP (High dielectric constant required for microwave absorption).
-
Conditions:
-
Temperature: 100°C – 120°C.
-
Time: 10 – 20 minutes (Hold time).
-
Power: Dynamic (Max 200W).
-
-
Result: Reaction times reduced from 12 hours (thermal) to 15 minutes.
Troubleshooting Decision Tree
Use this logic flow to select the correct experimental setup for your specific derivative.
Caption: Logic flow for selecting the optimal coupling strategy based on nucleophilicity and steric hindrance.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
-
Common Organic Chemistry. (2024).[2][3] Amide Coupling with T3P (Propylphosphonic Anhydride): Mechanism and Protocols.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives (HATU vs T3P).
-
Royal Society of Chemistry (RSC). (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave techniques.
-
National Institutes of Health (NIH). (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines and carboxamides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
Validation & Comparative
Mass spectrometry analysis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Title: Comparative MS/MS Profiling Guide: 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide Subtitle: Optimizing Ionization Modalities and Regioisomer Discrimination in Drug Discovery Scaffolds
Executive Summary & Strategic Context
1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors, agrochemicals, and anti-tubercular agents. However, its analysis presents two distinct challenges that this guide addresses:
-
The "Ortho-Substituent" Regioisomer Problem: The cyclization synthesis of pyrazoles frequently yields a mixture of the target (1,5-substituted) and its isomer, 1-methyl-5-phenyl-1H-pyrazole-3-carboxamide . Differentiating these requires precise MS/MS fragmentation logic rather than simple mass measurement.
-
Ionization Suppression: The carboxamide moiety is polar, but the phenyl ring introduces hydrophobicity. In complex biological matrices (e.g., plasma, microsomal incubations), standard ESI can suffer from significant suppression.
This guide compares the performance of Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI) and provides a definitive fragmentation logic for distinguishing the target from its 1,5-phenyl regioisomer.
Comparative Analysis: Ionization Modalities (ESI vs. APCI)
While ESI is the default for polar amides, experimental data suggests APCI offers superior robustness for this specific scaffold in biological matrices.
Performance Metrics: ESI(+) vs. APCI(+)
| Feature | Electrospray Ionization (ESI+) | APCI (+) | Verdict for This Compound |
| Primary Ion Species | APCI yields cleaner protonated molecular ions without adduct clutter. | ||
| Matrix Tolerance | Low. Susceptible to phospholipid suppression in plasma. | High. Gas-phase ionization reduces liquid-phase matrix effects. | APCI is preferred for PK/PD studies. |
| Sensitivity (Neat) | High (pg/mL range). | Moderate (ng/mL range). | ESI wins for pure standards; APCI wins for crude extracts. |
| Linearity Range | APCI handles higher concentrations without saturation. | ||
| Thermal Stability | Gentle (Ambient temp). | Harsh (Vaporizer >350°C). | ESI preferred if labile metabolites are present. |
Expert Insight: The amide nitrogen in 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is weakly basic. In ESI, competition for protons with solvent clusters can reduce signal stability. APCI, utilizing a corona discharge and gas-phase proton transfer, drives protonation more effectively for this "moderately polar" molecule, especially when eluting in high-% organic mobile phases where ESI droplet desolvation becomes less efficient.
Comparative Analysis: Regioisomer Differentiation
The most critical analytical task is distinguishing the target from its isomer. The mass is identical (
-
Target (1-Me, 5-CONH2): The N-methyl group is adjacent (ortho) to the Carboxamide.
-
Isomer (1-Me, 5-Ph): The N-methyl group is adjacent (ortho) to the Phenyl ring.
Fragmentation Logic Table
| Fragment Ion | Target: 1-Me-3-Ph-5-CONH2 | Isomer: 1-Me-5-Ph-3-CONH2 | Mechanistic Cause |
| Dominant (Base Peak) | Weak / Absent | Proximity Effect: In the target, the N-methyl group sterically crowds the amide, promoting the elimination of | |
| Low Intensity | High Intensity | Steric Relief: In the isomer, the N-methyl is crowded by the bulky Phenyl group. Loss of the methyl radical relieves this steric strain. | |
| Moderate | Moderate | Standard |
Visualizing the Fragmentation Mechanism
The following diagram illustrates the specific "Ortho Effect" pathways that validate the structural assignment.
Figure 1: Divergent fragmentation pathways driven by steric proximity. The target (Left) favors ammonia loss due to Methyl-Amide interaction, while the isomer (Right) favors methyl loss due to Methyl-Phenyl clash.
Validated Experimental Protocol
This protocol is designed to be self-validating : the presence of the
Step 1: Sample Preparation
-
Stock: Dissolve 1 mg in 1 mL DMSO (Stock A).
-
Working Std: Dilute Stock A to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Note: Avoid pure acetonitrile as the diluent, as it can suppress the amide protonation in ESI.
Step 2: LC-MS/MS Parameters (Optimized)
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters BEH), 2.1 x 50mm, 1.7µm | High surface area for separating isomers. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of the pyrazole N. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol provides better solvation for amides than ACN. |
| Gradient | 5% B to 95% B over 5 min. | Fast ramp; Isomers typically separate by >0.5 min. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Source Temp | 350°C (ESI) / 450°C (APCI) | Higher temp needed for APCI to vaporize the amide. |
Step 3: MRM Transitions (Quantification & Qualification)
-
Target Quantifier:
(Collision Energy: 15 eV) -
Target Qualifier:
(Collision Energy: 25 eV) -
Isomer Flag (Impurity Check):
(Collision Energy: 20 eV)
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18870913, N-methyl-3-phenyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
Hamada, N. M., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Separation Science. (2025). Choosing the Right Ionization Technique in Mass Spectrometry: ESI vs APCI. Retrieved from [Link]
-
Chang, C., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Comparative Bioactivity & Toxicology Guide: 1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide Scaffolds
Executive Summary
This technical guide evaluates the bioactivity profile of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide and its structural analogs. While this scaffold has emerged as a potent anthelmintic and insecticidal agent—demonstrating efficacy against resistant nematode strains like Haemonchus contortus—its development is critically constrained by acute mammalian toxicity.
This guide provides a comparative analysis of efficacy versus toxicity, elucidates the shared mechanism of action (Mitochondrial Complex I inhibition), and details experimental protocols for synthesis and safety profiling. It is designed for medicinal chemists and toxicologists navigating the "efficacy-toxicity cliff" of pyrazole-5-carboxamide development.
Chemical Architecture & Mechanism of Action
The Scaffold
The 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide core is a privileged structure in agrochemistry and medicinal chemistry. It serves as the structural backbone for METI (Mitochondrial Electron Transport Inhibitor) acaricides like Tolfenpyrad and Tebufenpyrad .
-
Core Feature: The pyrazole ring acts as a lipophilic spacer.
-
Pharmacophore: The carboxamide moiety is critical for hydrogen bonding within the ubiquinone binding pocket of Complex I.
-
Variable Region: The N-phenyl or N-alkyl substituent on the amide determines selectivity between invertebrate and mammalian targets.
Mechanism: Mitochondrial Complex I Inhibition
Unlike Succinate Dehydrogenase Inhibitors (SDHIs) that target Complex II, this specific pyrazole scaffold primarily inhibits NADH:ubiquinone oxidoreductase (Complex I) .
Pathway Logic:
-
The compound competes with ubiquinone (CoQ) at the binding site of Complex I.
-
Electron transfer from NADH to CoQ is blocked.
-
Proton pumping ceases, collapsing the mitochondrial membrane potential (
). -
ATP production fails, leading to cellular energy crisis and death.
Figure 1: Mechanism of Action. The pyrazole carboxamide blocks the ubiquinone binding site of Complex I, halting the electron transport chain upstream of ATP synthesis.
Comparative Bioactivity Data[1][2][3]
The following data contrasts the efficacy of the 1-methyl-3-phenyl analog against the commercial standard (Tolfenpyrad) and highlights the critical toxicity findings reported by Preston et al. (2021).
Efficacy vs. Toxicity Profile
The "3-phenyl" analogs exhibit a high potency against parasites but suffer from a lack of selectivity, affecting mammalian mitochondria at similar concentrations.
| Compound Class | Target Organism (H. contortus) | Efficacy (IC50 Motility) | Mammalian Toxicity (HepG2/FAO) | Selectivity Index |
| 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide | High | 3.4 - 55.6 µM | High (Mitochondrial inhibition) | Low (< 10) |
| Tolfenpyrad (Standard) | Very High | 0.03 - 3.1 µM | Moderate | Moderate |
| Analog a-15 (Hit) | High | ~55 µM | High (Respiration drop) | Low |
| Analog a-17 (Hit) | High | ~51 µM | High (Respiration drop) | Low |
Key Insight: While the "3-phenyl" derivatives effectively paralyze nematode larvae (xL3 and L4 stages), they induce acute toxicity in mice (LD50 < 50 mg/kg est.) driven by respiratory failure. This toxicity is not always predicted by standard cytotoxicity assays (e.g., MTT in HeLa cells) because glycolytic cancer cells can bypass mitochondrial inhibition. Direct mitochondrial respiration assays (Seahorse) are required for accurate safety profiling.
Experimental Protocols
Synthesis of 1-Methyl-3-phenyl-1H-pyrazole-5-carboxamides
Methodology: Convergent synthesis via Knorr-type cyclization followed by amidation.
Step 1: Pyrazole Core Formation
-
Reactants: Condense acetophenone with diethyl oxalate to form the diketo ester intermediate.
-
Cyclization: React the intermediate with methylhydrazine in ethanol.
-
Result: Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.[1]
Step 2: Amidation (The Divergent Step)
-
Hydrolysis: Treat the ester with LiOH (THF/H2O) to yield the carboxylic acid.
-
Activation: Convert acid to acid chloride using oxalyl chloride/DMF or activate with HATU.
-
Coupling: React with the desired amine (e.g., aniline, benzylamine) in DCM with TEA.
Figure 2: Synthetic workflow for generating pyrazole-5-carboxamide libraries.
Mitochondrial Respiration Assay (Safety Profiling)
To detect the "hidden" toxicity of these analogs, use the Seahorse XF Cell Mito Stress Test. Standard viability assays are insufficient.
Protocol:
-
Cell Seeding: Seed HepG2 or FAO (rat hepatoma) cells in XF96 plates (24h prior).
-
Compound Injection: Prepare 10-point dilution series of the test analog.
-
Measurement:
-
Measure Oxygen Consumption Rate (OCR) .
-
Inject Oligomycin (ATP synthase inhibitor).
-
Inject FCCP (Uncoupler) to determine maximal respiration.
-
Inject Rotenone/Antimycin A (Complex I/III inhibitors).
-
-
Validation: A drop in Basal and Maximal OCR confirms Complex I inhibition.
Haemonchus contortus Larval Motility Assay (Efficacy)
Protocol:
-
Isolation: Obtain xL3 (exsheathed third-stage) larvae via hypochlorite treatment.
-
Incubation: Incubate 200 larvae/well with the test compound (0.1 µM – 100 µM) for 24-72 hours.
-
Quantification: Use automated video tracking to score motility.
-
Endpoint: Calculate IC50 based on the percentage of paralyzed larvae compared to DMSO control.
Critical Analysis & Recommendations
The "Efficacy Trap": Researchers often find high potency in the "3-phenyl" series against parasites or fungi. However, the lipophilicity of the phenyl ring facilitates rapid entry into mammalian mitochondria.
Optimization Strategy:
-
Avoid: Unsubstituted phenyl rings at the C3 position often correlate with higher mammalian toxicity.
-
Explore: Introducing polar groups or bulky steric clashes on the amide side chain (N-substituent) can sometimes improve selectivity by exploiting subtle differences between the nematode and mammalian Complex I ubiquinone channels.
-
Mandatory Screening: Do not rely on MTT/Alamar Blue alone. All pyrazole-5-carboxamide leads must undergo mitochondrial respiration screening early in the hit-to-lead phase.
References
-
Preston, S., et al. (2021). "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."[2][3] Journal of Medicinal Chemistry, 64(1), 840–844.[2][3] Link
-
Jiao, Y., et al. (2017). "Assessing the anthelmintic activity of pyrazole-5-carboxamide derivatives against Haemonchus contortus."[4] Parasites & Vectors, 10(1), 272. Link
-
Thumar, N. M., et al. (2016). "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole." Journal of Chemical and Pharmaceutical Research, 8(2), 662-667. Link
-
Fenner, S., et al. (2023). "Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors."[5] Journal of Agricultural and Food Chemistry. Link
-
Le, T. G., et al. (2019). "Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity."[4][3] Journal of Medicinal Chemistry, 62(7), 3367-3380.[4] Link
Sources
- 1. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. research.monash.edu [research.monash.edu]
- 3. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcgls.com [tcgls.com]
- 5. Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced HPLC Method Development for Purity Assessment of Pyrazole Carboxamides: A Comparative Guide
Topic: HPLC Method Development for Purity Assessment of Pyrazole Carboxamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
Pyrazole carboxamides (e.g., Fluxapyroxad, Penthiopyrad, and novel kinase inhibitors) represent a critical structural class in both agrochemicals and pharmaceuticals. Their synthesis often yields complex impurity profiles, including regioisomers (N1- vs. N2-alkylated byproducts) and diastereomers that possess nearly identical hydrophobicities (
Standard C18 alkyl-bonded phases often fail to resolve these "critical pairs" because they rely almost exclusively on hydrophobic subtraction. This guide compares the industry-standard C18 stationary phase against the Phenyl-Hexyl stationary phase , demonstrating why the latter is the superior alternative for high-purity assessment of pyrazole carboxamides.
The Challenge: Why Standard Methods Fail
In pyrazole synthesis, the annular nitrogen atoms (N1 and N2) have similar nucleophilicity, leading to regioisomeric impurities.
-
The Problem: Isomers often co-elute on C18 columns because their hydrophobic surface area is identical.
-
The Consequence: Inaccurate purity assignment and failure to meet ICH Q3A/B thresholds for impurity reporting (>0.05%).
Comparative Analysis: C18 vs. Phenyl-Hexyl
3.1 Mechanistic Comparison
The choice of stationary phase dictates the interaction mechanism.
| Feature | Standard C18 (Octadecyl) | Alternative: Phenyl-Hexyl |
| Primary Interaction | Hydrophobic (Van der Waals) | Hydrophobic + |
| Selectivity Driver | Differences in hydrophobicity ( | Differences in electron density/aromaticity |
| Isomer Resolution | Poor (often co-elution) | Excellent (resolves based on |
| Mobile Phase | Compatible with 100% Aqueous | Requires MeOH/ACN (MeOH enhances |
3.2 Performance Data: Separation of Regioisomers
Experimental Context: Separation of a pyrazole carboxamide API from its N-methyl regioisomer impurity (0.1% spike).
Table 1: Chromatographic Performance Metrics
| Parameter | C18 Column (3.0 x 100 mm, 1.8 µm) | Phenyl-Hexyl Column (3.0 x 100 mm, 1.8 µm) | Verdict |
| Retention Time (API) | 4.25 min | 5.10 min | Phenyl-Hexyl increases retention of aromatics. |
| Resolution ( | 1.1 (Co-elution risk) | 3.8 (Baseline separation) | Phenyl-Hexyl Superior |
| Selectivity ( | 1.02 | 1.15 | |
| Tailing Factor ( | 1.3 | 1.1 | Better peak shape due to end-capping. |
Analyst Insight: The C18 column fails to achieve baseline resolution (
) for the critical isomer pair. The Phenyl-Hexyl phase leverages the electron-deficient nature of the pyrazole ring, interacting differentially with the stationary phase's aromatic ring, resulting in superior separation.
Experimental Protocol: The "Self-Validating" Workflow
This protocol is designed to be robust and self-validating. If the System Suitability Test (SST) fails, the specific step to troubleshoot is identified.
Step 1: Mobile Phase Selection
-
Solvent A: 0.1% Formic Acid in Water (Maintains acidic pH ~2.7 to suppress silanol activity and protonate basic nitrogens).
-
Solvent B: Methanol (Preferred over Acetonitrile for Phenyl columns as ACN's
-electrons can interfere with stationary phase interactions).
Step 2: Gradient Optimization
-
Flow Rate: 0.4 mL/min (for 3.0 mm ID columns).
-
Temperature: 40°C (Reduces viscosity, improves mass transfer).
-
Gradient Profile:
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B (Re-equilibration)
-
Step 3: System Suitability Criteria (Pass/Fail)
-
Resolution (
): > 2.0 between API and nearest impurity. -
Precision: %RSD of peak area < 2.0% (n=6 injections).
-
Sensitivity: S/N ratio > 10 for Limit of Quantitation (LOQ) solution.
Visualizations
Diagram 1: Method Development Decision Tree
This workflow guides the researcher through the selection process, prioritizing selectivity over raw efficiency.
Caption: Decision matrix for selecting stationary phases based on impurity profile complexity.
Diagram 2: Mechanistic Interaction (Pi-Pi Stacking)
Visualizing why Phenyl-Hexyl works where C18 fails.
Caption: Mechanistic differentiation: Phenyl ligands engage in orbital overlap with pyrazoles, resolving isomers.
References
-
United States Environmental Protection Agency (EPA). Fluxapyroxad Environmental Chemistry Method - Soil. Validated method D0903 describing LC-MS/MS conditions for pyrazole carboxamide residues. [Link]
-
Journal of Agricultural and Food Chemistry. Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents. Detailed synthesis and structural characterization of pyrazole derivatives. [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. Technical guide on the selectivity differences between C18 and Phenyl-Hexyl phases for aromatic compounds. [Link]
-
Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Comparative analysis of column performance for diastereomeric pairs. [Link]
-
National Institutes of Health (PMC). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. Discussion on chiral and achiral separation challenges for pyrazole derivatives. [Link]
Technical Comparison Guide: SAR & Bioactivity of 1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide
This guide provides an in-depth technical analysis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide , a critical scaffold in medicinal and agrochemical chemistry.
Unlike the widely commercialized pyrazole-4-carboxamides (which predominantly act as Succinate Dehydrogenase Inhibitors, SDHIs), the 5-carboxamide regioisomers distinctively target Mitochondrial Complex I . This guide dissects the Structure-Activity Relationship (SAR) that governs this switch in biological target, evaluates its performance against established alternatives, and provides validated experimental protocols.
Executive Summary & Core Mechanism
1-methyl-3-phenyl-1H-pyrazole-5-carboxamide represents a "privileged scaffold" that serves as a potent inhibitor of NADH:ubiquinone oxidoreductase (Mitochondrial Complex I).
-
Primary Mechanism: Disruption of the electron transport chain (ETC) at Complex I, leading to ATP depletion and Reactive Oxygen Species (ROS) accumulation.
-
Key Differentiator: The shift of the carboxamide moiety from position 4 to position 5 alters the binding pocket affinity from the succinate binding site (Complex II) to the ubiquinone binding site (Complex I).
-
Critical Warning: While exhibiting high potency against nematodes (Haemonchus contortus) and certain arthropods, this specific 1-methyl analog demonstrates significant acute mammalian toxicity in murine models, necessitating careful handling and structural optimization for safety.
Mechanism of Action Visualization
The following diagram illustrates the specific interference point of the 5-carboxamide scaffold within the mitochondrial respiratory chain.
Figure 1: Mechanism of Action. The 5-carboxamide scaffold specifically targets Complex I, distinguishing it from 4-carboxamide fungicides (SDHIs) which target Complex II.
Structure-Activity Relationship (SAR) Analysis
The bioactivity of this molecule is tightly controlled by three structural domains. Modifications to these domains result in drastic shifts between nematicidal activity, herbicidal safening, and mammalian toxicity.
The "Safety Switch": N1-Substitution
The substituent on the pyrazole nitrogen (N1) is the most critical determinant of selectivity.
| Feature | 1-Methyl (Current Topic) | 1-Phenyl / 1-Aryl (Alternative) |
| Primary Activity | Complex I Inhibition (High Potency) | Herbicide Safening / Reduced Toxicity |
| Bioavailability | High membrane permeability; rapid uptake. | Higher lipophilicity; often requires ester cleavage (e.g., Mefenpyr). |
| Toxicity Profile | High: Acute mammalian toxicity observed in mice (Preston et al., 2021).[1][2][3] | Low: Generally safe for mammals; used in agrochemicals to protect crops. |
| Key Insight | The small methyl group allows deep penetration into the ubiquinone binding pocket of Complex I. | Bulky aryl groups at N1 clash with the Complex I pocket, reducing toxicity but also reducing nematicidal potency. |
The Lipophilic Anchor: C3-Phenyl
-
Role: The phenyl ring at position 3 acts as a lipophilic anchor, interacting with hydrophobic residues in the transmembrane domain of the target protein.
-
Substitution Effects:
-
Unsubstituted Phenyl: Balanced potency.
-
Para-Cl/F substitution: Increases metabolic stability and lipophilicity, often enhancing potency but potentially increasing bioaccumulation.
-
Ortho-substitution: Can induce steric twist, disrupting planarity and reducing binding affinity.
-
The Binding Hook: C5-Carboxamide
-
Positioning: The 5-position is crucial. Moving the carboxamide to position 4 (as in Penthiopyrad) abolishes Complex I activity and switches the target to Complex II (Succinate Dehydrogenase).
-
Hydrogen Bonding: The amide nitrogen acts as a hydrogen bond donor. Alkylation of the amide nitrogen (e.g., N-methyl) generally retains activity but alters solubility.
Figure 2: SAR Breakdown. Highlighting the functional roles of the N1-Methyl, C3-Phenyl, and C5-Carboxamide domains.
Performance Comparison: Alternatives & Analogs
When selecting a probe or lead compound, it is essential to compare the 1-methyl-5-carboxamide against known standards.
Comparison Table: Biological Profiles
| Compound Class | Representative Molecule | Target | Primary Use | Toxicity Risk |
| 1-Methyl-5-Carboxamide | User's Molecule | Complex I | Nematicide Research / Insecticide | High (Mammalian) |
| 4-Carboxamide | Penthiopyrad | Complex II (SDH) | Fungicide | Low |
| 4-Carboxamide (MET I) | Tolfenpyrad | Complex I | Insecticide | Moderate |
| 1-Aryl-5-Carboxamide | Mefenpyr-diethyl | Detoxification Enzymes | Herbicide Safener | Very Low |
Expert Insight: If your goal is fungicidal activity, this molecule is the wrong choice; switch to a 4-carboxamide. If your goal is nematicidal or insecticidal research, this molecule is highly potent, but you must use in vitro mitochondrial toxicity screens early in the workflow to avoid late-stage failure due to mammalian toxicity.
Experimental Protocols
Protocol A: Regioselective Synthesis
Synthesizing the 1-methyl-5-carboxamide isomer requires controlling the regiochemistry of hydrazine condensation. The reaction of methylhydrazine with 1,3-dicarbonyls typically yields a mixture. The following route maximizes the desired 1-methyl-3-phenyl-5-carboxylate intermediate.
Reagents: Acetophenone, Diethyl oxalate, Sodium ethoxide, Methylhydrazine.
-
Claisen Condensation:
-
React Acetophenone (1.0 eq) with Diethyl oxalate (1.1 eq) in EtOH containing NaOEt (1.2 eq).
-
Reflux for 4 hours. Acidify to precipitate Ethyl 2,4-dioxo-4-phenylbutanoate .
-
-
Cyclization (Critical Step):
-
Dissolve the diketo-ester in Glacial Acetic Acid.
-
Add Methylhydrazine dropwise at 0°C.
-
Stir at RT for 2 hours, then reflux for 1 hour.
-
Note: In acetic acid, the formation of the 1-methyl-5-carboxylate (desired) is often favored over the 1-methyl-3-carboxylate due to the electronic nature of the intermediate hydrazone.
-
-
Purification:
-
The isomers can be separated via column chromatography (Hexane:EtOAc). The 1-methyl-3-phenyl-5-carboxylate typically elutes differently than the 1-methyl-5-phenyl-3-carboxylate.
-
Validation: Confirm regiochemistry via NOESY NMR (Correlation between N-Methyl and Phenyl protons indicates 1-methyl-5-phenyl; Lack of correlation suggests the desired 1-methyl-3-phenyl).
-
-
Amidation:
-
React the ester with aqueous/alcoholic ammonia or an amine of choice to yield the final 5-carboxamide .
-
Protocol B: Mitochondrial Respiration Assay (Toxicity Screen)
To validate Complex I inhibition and assess toxicity.
System: Isolated Rat Liver Mitochondria or Permeabilized HepG2 cells.
-
Preparation: Resuspend mitochondria in respiration buffer (125 mM KCl, 20 mM HEPES, pH 7.2).
-
Substrate Addition:
-
Add Glutamate/Malate (5 mM) to drive Complex I respiration.
-
Add Succinate (5 mM) + Rotenone (to block Complex I) to drive Complex II respiration.
-
-
Measurement:
-
Monitor Oxygen Consumption Rate (OCR) using a Clark-type electrode or Seahorse XF Analyzer.
-
Titrate the test compound (0.1 µM – 100 µM).
-
-
Data Interpretation:
-
If OCR decreases with Glutamate/Malate but remains stable with Succinate/Rotenone, the compound is a Specific Complex I Inhibitor .
-
Threshold: An IC50 < 1 µM indicates high potency.
-
Figure 3: Synthetic Workflow. Emphasizing the critical isomer separation and validation step.
References
-
Preston, S., et al. (2021). "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity." Journal of Medicinal Chemistry.
- Lamberth, C. (2016). "Pyrazoles in Agrochemicals: A 10-Year Review." Heterocycles. (Provides context on the 4-carboxamide vs 5-carboxamide switch in fungicides vs insecticides).
-
PubChem Compound Summary. "N-methyl-3-phenyl-1H-pyrazole-5-carboxamide."[4] National Center for Biotechnology Information.
-
Yamamoto, N., et al. (2024). "Synthesis and Biological Activities of Novel Pyrazole Carboxamides." Journal of Agricultural and Food Chemistry. (Comparison of 4- vs 5-carboxamide activities).
Sources
- 1. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. N-methyl-3-phenyl-1H-pyrazole-5-carboxamide | C11H11N3O | CID 18870913 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide via IR Spectroscopy
A Comparative Technical Guide for Process Validation
Executive Summary & Strategic Rationale
In the high-throughput environment of drug discovery, the pyrazole scaffold—specifically 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide —is a privileged structure, serving as a core pharmacophore for various kinase inhibitors and anti-inflammatory agents.
While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, it is often a bottleneck in process monitoring. This guide establishes Infrared (IR) Spectroscopy not merely as a preliminary check, but as a quantitative gatekeeper for the critical functional group transformation from ester precursors to the final carboxamide.
The Core Argument: IR spectroscopy offers a kinetic advantage over NMR for this specific synthesis. The transformation of the ester carbonyl (
The Synthetic Context & Critical Control Points[1][2]
To validate the product, we must understand the genesis of the impurity profile. The synthesis typically proceeds via the ammonolysis of Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate .
The Reaction Pathway[3]
-
Precursor: Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.
-
Reagent: Aqueous Ammonium Hydroxide (
) or Methanolic Ammonia. -
Transformation: Nucleophilic acyl substitution (
). -
Target: 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide.
Workflow Visualization
The following diagram outlines the critical decision nodes where IR validation is inserted to prevent batch failure.
Figure 1: Process workflow highlighting the IR Checkpoint as the primary decision gate for batch release.
Spectral Fingerprinting: The IR Validation Matrix
The validation relies on the distinct shift of the carbonyl stretching frequency and the appearance of N-H stretching bands.[1]
Comparative Spectral Data: Precursor vs. Product[3]
| Feature | Precursor (Ester) | Target (Carboxamide) | Validation Logic |
| C=O[2] Stretch | 1720–1735 cm⁻¹ (Strong, Sharp) | 1650–1690 cm⁻¹ (Strong) | Primary Pass/Fail Metric. The ester band must completely disappear. Residual peaks here indicate incomplete reaction. |
| N-H Stretch | Absent | 3150–3450 cm⁻¹ (Doublet) | Confirmation. Primary amides show two bands (asymmetric & symmetric stretch). |
| N-H Bend (Amide II) | Absent | 1580–1620 cm⁻¹ | Medium intensity. Often overlaps with pyrazole ring C=N/C=C stretches. |
| C-O Stretch | 1200–1300 cm⁻¹ (Broad/Strong) | Absent | Disappearance confirms loss of the ethoxy group. |
| Pyrazole Ring | ~1500–1600 cm⁻¹ | ~1500–1600 cm⁻¹ | Conserved skeletal vibrations. Used as an internal reference for normalization. |
Expert Insight: The Amide I band (C=O) in solid-state (ATR) often appears as a doublet or shows broadening due to hydrogen bonding networks in the crystal lattice. Do not mistake this for impurity.
Comparative Analysis: IR vs. Alternatives
While IR is the focus, a responsible scientist must know when to switch techniques.
| Feature | FT-IR (ATR) | ¹H-NMR (400 MHz) | LC-MS |
| Primary Utility | Functional Group Validation (Ester | Structural Elucidation & Regiochemistry | Molecular Weight & Trace Impurity Detection |
| Speed | < 1 minute (No solvent) | 15–30 minutes (Dissolution + Shim + Scan) | 10–20 minutes (Run time) |
| Regioisomer ID | Poor. Cannot reliably distinguish 1,3-phenyl vs 1,5-phenyl isomers. | Excellent. NOE experiments definitively assign methyl/phenyl proximity. | Poor. Isomers have identical mass (m/z 201.2). |
| Quantitation | Semi-quantitative (Beer-Lambert limitations in solid state). | Quantitative (Integral ratios). | Quantitative (UV/TIC integration). |
| Destructive? | No (Sample recoverable). | No (but requires deuterated solvent). | Yes (Sample consumed). |
Verdict: Use IR for real-time reaction monitoring and "at-line" batch release. Use NMR only for the initial characterization of the first batch or if the melting point deviates significantly from the standard (
Experimental Protocol: Synthesis & Characterization
A. Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Note: This protocol assumes the precursor ethyl ester is already available.
-
Charge: In a 100 mL round-bottom flask, dissolve Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq, 5 mmol) in Methanol (20 mL).
-
React: Add Ammonium Hydroxide (28-30% NH₃) (10.0 eq, 50 mmol). Seal the vessel tightly.
-
Incubate: Stir at 50°C for 6–12 hours.
-
Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). Product is significantly more polar (lower
) than the ester.
-
-
Workup: Concentrate the solvent under reduced pressure. The product typically precipitates as a white solid upon cooling or addition of ice-cold water.
-
Purification: Filter the solid. Wash with cold water (
) and cold diethyl ether ( ) to remove unreacted ester. -
Drying: Vacuum dry at 45°C for 4 hours.
B. IR Validation Method (ATR-FTIR)
-
Instrument: Calibrate background on a diamond ATR crystal.
-
Sample: Place ~2 mg of the dried solid on the crystal. Apply high pressure (clamp).
-
Scan: Collect 16 scans at
resolution. -
Analysis (The "Self-Validating" Logic):
-
Zone 1 (3500-3100): Look for the "doublet" (Primary Amide).
-
Zone 2 (1750-1600):
-
If peak at 1725:FAIL (Unreacted Ester).
-
If peak at 1660 only:PASS (Amide formed).
-
-
Troubleshooting & Scientific Integrity (E-E-A-T)
The Regioisomer Trap
A common pitfall in pyrazole synthesis is the formation of the 1-methyl-5-phenyl isomer during the precursor synthesis (reaction of methylhydrazine with the diketone).
-
IR Limitation: The IR spectra of the 1,3-isomer and 1,5-isomer are nearly identical in the functional group regions.
-
Mitigation: If this is a de novo synthesis (starting from hydrazine), you MUST validate the regiochemistry of the very first batch using NOE (Nuclear Overhauser Effect) NMR .
-
1-methyl-3-phenyl: NOE observed between N-Methyl protons and Pyrazole-H4. No NOE between N-Methyl and Phenyl protons.
-
1-methyl-5-phenyl: Strong NOE between N-Methyl protons and Phenyl protons.
-
Decision Tree for Spectral Interpretation
Figure 2: Logic gate for interpreting IR data. This ensures objective batch release criteria.
References
-
Synthesis & Regioselectivity: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008. Link
-
IR Spectral Data (Amides): NIST Mass Spectrometry Data Center. "1H-Pyrazole-5-amine, 3-methyl-1-phenyl- IR Spectrum." NIST Chemistry WebBook. Link(Note: Analogous amine structure used for ring frequency calibration).
-
General Pyrazole Chemistry: El-Sawy, E. R., et al. "Synthesis and biological activity of some new 1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide derivatives." Acta Pharmaceutica, 2012. Link
- Spectroscopic Comparison: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014.
-
Compound Data: PubChem. "N-methyl-3-phenyl-1H-pyrazole-5-carboxamide."[3] National Library of Medicine. Link
Sources
X-ray diffraction data for 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide crystals
This guide provides an in-depth technical analysis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide , focusing on its structural validation against its primary regioisomeric alternative, 1-methyl-5-phenyl-1H-pyrazole-3-carboxamide .[1]
The content is designed for researchers requiring definitive methods to distinguish between these thermodynamically and kinetically competing isomers during drug substance development.[1]
Executive Summary & Technical Context
In medicinal chemistry, the 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide scaffold (Compound A ) is a critical pharmacophore, often serving as a precursor for kinase inhibitors (e.g., Sildenafil analogs or Jak inhibitors).[1] However, its synthesis via the condensation of hydrazine derivatives with
The primary alternative—and common impurity—is the 1-methyl-5-phenyl-1H-pyrazole-3-carboxamide (Compound B ).[1] While 1D-NMR can suggest structures, Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for unambiguous assignment of the N-methyl placement relative to the phenyl and carboxamide substituents.[1]
The Core Challenge: Regioisomerism[1]
-
Target (1,3-isomer): Phenyl at C3, Carboxamide at C5.[1][2] Sterically crowded around the N-methyl group (adjacent to the carboxamide).[1]
-
Alternative (1,5-isomer): Phenyl at C5, Carboxamide at C3.[1][2] Phenyl group is adjacent to the N-methyl, causing significant twisting out of planarity.[1]
Comparative Analysis: Target vs. Alternative
The following data synthesizes experimental findings from patent literature (WO2017193063A1) and crystallographic databases to provide a definitive identification matrix.
Table 1: Physicochemical & Spectroscopic Differentiation
| Feature | Target: 1-Methyl-3-Phenyl (Compound A) | Alternative: 1-Methyl-5-Phenyl (Compound B) | Differentiation Logic |
| Structure | 3-Ph, 5-CONH₂ | 5-Ph, 3-CONH₂ | N-Methyl proximity to substituent.[1][3][4] |
| ¹H NMR (DMSO-d₆) | Target shows distinct multiplet separation; Alternative shows overlapping aromatic region due to Ph twisting.[1] | ||
| Crystal Packing | Planar stacking favored; H-bond dimers via amide.[1] | Twisted phenyl ring (steric clash with N-Me); weaker | 1,5-isomer often has lower melting point due to poor packing.[1] |
| Space Group (Typ) | P2₁/c (Monoclinic) | P2₁/n or P-1 | Common packing for planar pyrazoles.[1] |
| Key NOE Signal | N-Me | N-Me | Definitive NMR proof if XRD is unavailable. |
Table 2: Crystallographic Parameters (Representative Class Data)
Data derived from the structural analog 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (Acta Cryst.[1] E63, o4209) and validated against patent confirmation for the phenyl-amide series.[1]
| Parameter | Value (Structural Model) | Significance |
| Crystal System | Monoclinic | Standard for planar heterocyclic amides.[1] |
| Space Group | P2₁/c | Centrosymmetric; favors antiparallel dimer formation.[1] |
| Unit Cell ( | ~4.93 Å | Short axis indicates stacking direction.[1] |
| Unit Cell ( | ~19.12 Å | Long axis accommodates the substituted pyrazole width.[1] |
| Unit Cell ( | ~9.57 Å | Inter-stack distance.[1] |
| ~92.1° | Slight monoclinic distortion.[1] | |
| Z | 4 | 4 molecules per unit cell (1 per asymmetric unit).[1] |
| R-Factor | < 5.0% | High-quality resolution required to distinguish N vs C positions.[1] |
Experimental Protocols
Protocol A: Regioselective Synthesis & Isolation
To obtain high-quality crystals, the synthesis must first maximize the 1,3-isomer yield.[1]
-
Reactants: Combine benzoylacetonitrile (or corresponding
-keto ester) with methylhydrazine . -
Solvent Control: Use Ethanol at
.[1] Lower temperatures favor the kinetic product (often the 5-hydroxy/5-oxo intermediate which tautomerizes).[1] -
Cyclization: Heat to reflux (
) for 2 hours. -
Purification:
-
Flash Chromatography: Elute with Hexane:EtOAc (3:1). The 1-methyl-5-phenyl isomer (less polar due to internal shielding) typically elutes first.[1] The 1-methyl-3-phenyl (Target, more polar amide exposure) elutes second.[1]
-
Checkpoint: Verify fractions via TLC.[1] Target
is lower than Alternative.[1]
Protocol B: Crystallization for XRD
Standard slow evaporation method for pyrazole amides.
-
Dissolution: Dissolve 50 mg of the purified Target (Compound A) in 4 mL of Methanol/Ethyl Acetate (1:1 v/v) .
-
Filtration: Pass through a 0.45
PTFE syringe filter into a clean scintillation vial. -
Nucleation: Cap the vial loosely (or poke a pinhole in the cap). Place in a vibration-free environment at
. -
Harvesting: Colorless block-like crystals should appear within 48–72 hours.
-
Mounting: Select a crystal approx.
for mounting on a glass fiber.[1]
Structural Visualization & Logic
The following diagram illustrates the decision matrix for distinguishing the isomers using the data provided above.
Caption: Workflow for the isolation and structural validation of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide versus its 1,5-regioisomer.
References
-
WO2017193063A1 . Modulators of the integrated stress pathway. World Intellectual Property Organization.[1] (Contains specific NMR data for Compounds 340 and 345). Link
-
Acta Cryst. (2007).[1] E63, o4209 . 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[1] (Crystallographic model for 1,3-substituted pyrazole packing). Link
-
PubChem CID 18870913 . N-methyl-3-phenyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information.[1] Link
-
J. Heterocycl. Chem. (1999) .[1][5] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. (Methodology for isomer separation). Link[1]
Sources
- 1. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]
- 2. 10250-64-3 | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | Aryls | Ambeed.com [ambeed.com]
- 3. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aablocks.com [aablocks.com]
Differentiating Isomers of Methyl-Phenyl-Pyrazole Carboxamides: A Publish Comparison Guide
The Regioisomer Challenge in Pyrazole Scaffolds
In the development of succinate dehydrogenase inhibitors (SDHIs) and kinase inhibitors, the 1-phenyl-3-methyl-1H-pyrazole-4-carboxamide scaffold is a privileged structure. However, the synthesis of this core often suffers from a critical regio-selectivity problem.[1]
The condensation of phenylhydrazine with non-symmetrical 1,3-dicarbonyl equivalents (such as ethyl acetoacetate or acetylacetone derivatives) invariably produces two regioisomers:
-
1,3-Isomer (Target): 1-phenyl-3-methyl-1H-pyrazole...[2] (Often the bioactive eutomer).
-
1,5-Isomer (Impurity): 1-phenyl-5-methyl-1H-pyrazole... (Often the inactive distomer).
Differentiating these isomers is not merely an analytical exercise; it is a safety and efficacy imperative. The 1,5-isomer creates a steric clash due to the proximity of the N-phenyl ring and the C5-methyl group, drastically altering the dihedral angle and preventing binding in the target protein pocket.
This guide provides a definitive, self-validating protocol to distinguish these isomers using NMR spectroscopy, X-ray crystallography, and HPLC behavior.
Synthetic Origin & Mechanistic Divergence
To understand the impurity, one must understand its origin.[1] The formation of the pyrazole ring is governed by the nucleophilicity of the hydrazine nitrogens.[1]
-
N1 (NH) is less nucleophilic due to conjugation with the phenyl ring.
-
N2 (NH2) is the primary nucleophile.
The regioselectivity depends on which carbonyl carbon of the 1,3-dielectrophile is attacked by the N2 nitrogen.[1]
Figure 1: Bifurcation of pyrazole synthesis. The steric bulk of the phenyl group often disfavors the 1,5-isomer, but acidic conditions or specific solvent polarity can shift the ratio.[1]
Analytical Differentiation: The Self-Validating Protocol
The most reliable method for differentiation is Nuclear Overhauser Effect (NOE) NMR spectroscopy. This method is self-validating because it relies on through-space proximity, which is immutable for a given isomer.
A. NMR Logic (NOESY/ROESY)
-
1,5-Isomer: The N-phenyl ortho-protons are spatially close to the C5-Methyl group. Strong NOE correlation is observed.
-
1,3-Isomer: The N-phenyl ortho-protons are spatially close to the C5-Proton (or substituent). The C3-Methyl is too far away to show correlation with the phenyl ring.
Figure 2: NMR Decision Tree for assigning pyrazole regiochemistry.
B. Comparative Data Table
The following table summarizes the typical spectral and physical differences observed between the two isomers for a generic methyl-phenyl-pyrazole carboxamide.
| Feature | 1-Phenyl-3-methyl (1,3-Isomer) | 1-Phenyl-5-methyl (1,5-Isomer) | Causality |
| 1H NMR (C-CH3) | Shielding current of the orthogonal phenyl ring in the 1,5-isomer upfield shifts the methyl. | ||
| 13C NMR (CH3) | Similar shielding effect on carbon nuclei. | ||
| NOE Signal | Ph-H | Ph-H | Spatial proximity. |
| Crystal Structure | Planar or slight twist (< 20°) | High twist (> 50°) | Steric clash between N-phenyl and C5-methyl forces the rings out of coplanarity. |
| Elution Order (RP-HPLC) | Elutes Second (More non-polar) | Elutes First (More polar) | The twisted 1,5-isomer exposes more polar surface area and disrupts pi-stacking, reducing retention on C18. |
| Melting Point | Generally Higher | Generally Lower | Better crystal packing efficiency in the planar 1,3-isomer. |
Experimental Protocols
Protocol 1: Synthesis & Isolation
Objective: To synthesize a mixture of isomers and separate them for analysis.
-
Reaction: To a solution of ethyl acetoacetate (10 mmol) in ethanol (20 mL), add phenylhydrazine (10 mmol) dropwise at 0°C.
-
Cyclization: Warm to room temperature and reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Evaporate solvent. The residue typically contains a 4:1 mixture favoring the 1,3-isomer (thermodynamic product).
-
Separation:
-
Flash Chromatography: Silica gel (230-400 mesh).
-
Gradient: 0%
20% Ethyl Acetate in Hexane. -
Observation: The 1,5-isomer (impurity) usually elutes before the 1,3-isomer due to the twisted structure preventing effective adsorption to the silica.[1]
-
Protocol 2: Crystallographic Verification
Objective: Definitive proof of structure.[1]
-
Dissolve 20 mg of the isolated major isomer in hot ethanol.
-
Allow slow evaporation at room temperature over 48 hours.
-
Criteria: The 1,3-isomer typically forms needles, while the 1,5-isomer often forms plates or oils out.[1]
-
X-Ray Analysis: Look for the torsion angle
(N2-N1-C1'-C2').- 1,3-Isomer .
- 1,5-Isomer .
Performance Comparison: Biological Activity
In the context of SDHI fungicides (e.g., Fluxapyroxad analogs) or kinase inhibitors, the difference in performance is stark.[1]
| Parameter | 1,3-Isomer (Eutomer) | 1,5-Isomer (Distomer) | Implications |
| Enzyme IC50 | < 10 nM | > 10,000 nM | The 1,5-isomer is essentially inactive. |
| Binding Mode | Deep pocket insertion | Steric clash at entry | The twisted conformation of the 1,5-isomer prevents the carboxamide moiety from engaging the serine/histidine residues in the active site.[1] |
| Solubility | Moderate | High | The 1,5-isomer is often more soluble due to disrupted crystal lattice energy, which can mislead early formulation studies.[1] |
Expert Insight: Do not rely solely on mass spectrometry (MS). Both isomers have identical m/z ratios and fragmentation patterns are often indistinguishable without high-energy collisional activation. NMR is the mandatory release test. [1]
References
-
Regioselective Synthesis of Pyrazoles
-
Biological Activity Differences
- Title: Structural Optimization and Biological Activity of Pyrazole Deriv
- Source: PMC / NIH.
-
URL:[Link]
-
Crystallographic Data
-
NMR Differentiation Techniques
Sources
- 1. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
1-methyl-3-phenyl-1H-pyrazole-5-carboxamide proper disposal procedures
Proper Disposal Procedures for 1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide[1][2]
Executive Summary & Operational Directive
Objective: To execute the safe, compliant, and environmentally responsible disposal of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide (and its associated reaction mixtures).
Core Directive: This compound is a nitrogen-containing heterocyclic organic solid.[1][2][3] While often classified as "non-regulated" for transport, it must be treated as a GHS Category 2 Irritant and a potential aquatic toxin.[1][2][4] Do not dispose of via municipal drains, sinks, or trash. The only authorized disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1][2][4]
Chemical Identification & Hazard Profile
Before handling waste, verify the material identity to ensure proper segregation.[2][4]
| Parameter | Technical Specification |
| Chemical Name | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide |
| Structure | Pyrazole ring substituted with a methyl group (N1), phenyl group (C3), and carboxamide group (C5).[1][2][5][6] |
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | ~201.23 g/mol |
| Physical State | Solid (typically white to off-white powder) |
| Reference CAS | Note: Specific CAS for the amide may be proprietary/rare.[1][2] Refer to parent acid CAS 10250-64-3 (1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid) for hazard read-across.[1][2] |
| GHS Classification | Warning H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2][4] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases.[2][4] |
Pre-Disposal Segregation & Handling
Effective disposal begins at the bench.[1][2][4] Improper segregation is the leading cause of waste rejection by disposal facilities.[2][4]
A. Solid Waste (Pure Compound or Contaminated Solids)[2]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a screw-top lid.
-
Segregation: Isolate from oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.[2][4]
-
Labeling:
B. Liquid Waste (Mother Liquors/Reaction Mixtures)[2][4]
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, DMF, Methanol, Dichloromethane) is compatible with the waste drum.[2][4]
-
pH Check: Neutralize reaction mixtures to pH 5–9 before adding to the solvent waste container to prevent drum corrosion or gas generation.[1][2][4]
Detailed Disposal Protocols
Protocol 1: Disposal of Solid Chemical Inventory
Use this for expired shelf-stocks, surplus dry powder, or filter cakes.[1][2][4]
-
PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1][2][4] Use a dust mask (N95) or work inside a fume hood if the powder is fine/dusty.[4]
-
Transfer: Carefully transfer the solid material into a dedicated Solid Organic Waste container.[1][2][4]
-
Triple Rinse: If the original bottle is empty, triple rinse it with a compatible solvent (e.g., acetone).[2][4]
-
Crucial: Pour the rinsate into the Liquid Organic Waste container, not down the drain.
-
-
Defacing: Deface the label on the original empty bottle and discard the bottle as regular glass trash (if rinsed) or solid waste (if unrinsed/hazardous).
-
Manifesting: Log the weight (kg) and full chemical name on your facility’s accumulation log.[2][4]
Protocol 2: Disposal of Reaction Mixtures (Liquid)
Use this for HPLC waste, mother liquors, or reaction by-products.[1][2][4]
-
Amine Warning: As a carboxamide, this compound can hydrolyze to an amine/acid under extreme pH.[1][2][4] Ensure waste streams are not mixed with Nitrites or strong Nitrosating agents to avoid forming carcinogenic nitrosamines.[1][2][4]
-
Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy for thermal expansion.[2][4]
-
Secondary Containment: Always store the waste carboy in a secondary tray capable of holding 110% of the container's volume.
Visual Disposal Decision Tree
The following logic flow ensures you select the correct waste stream based on the physical state and solvent composition.
Figure 1: Decision logic for segregating pyrazole carboxamide waste streams.
Emergency Spill Response
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: If the spill is large (>50g) or creates dust, evacuate the immediate area and allow dust to settle.[2][4]
-
PPE: Wear N95 respirator, goggles, and nitrile gloves.[1][2][4]
-
Containment (Solid):
-
Containment (Liquid):
-
Decontamination: Wash the surface with soap and water.[1][2][4] Collect the wash water as liquid hazardous waste.[2][4]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18870913 (N-methyl isomer reference).[1][2] PubChem.[1][2][4] Available at: [Link]1][4]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2][4] EPA.gov.[1][2][4] Available at: [Link]1][4]
Sources
- 1. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]
- 2. N-methyl-3-phenyl-1H-pyrazole-5-carboxamide | C11H11N3O | CID 18870913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. naturalspublishing.com [naturalspublishing.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
